molecular formula C13H18N2 B1320059 1-(2,3-Dihydro-1H-inden-4-yl)piperazine CAS No. 796856-40-1

1-(2,3-Dihydro-1H-inden-4-yl)piperazine

Cat. No.: B1320059
CAS No.: 796856-40-1
M. Wt: 202.3 g/mol
InChI Key: GJOBEWYDAQTKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1H-inden-4-yl)piperazine is a chemical compound of significant interest in research and development, particularly as a versatile synthetic intermediate. Its structure combines a piperazine ring, a privileged scaffold in medicinal chemistry, with a 2,3-dihydro-1H-indene (indane) moiety. This molecular framework is commonly explored in the design and synthesis of novel compounds for pharmaceutical applications . Piperazine derivatives are extensively investigated for their potential biological activities and are frequently incorporated into molecules targeting the central nervous system. The indane core provides a rigid, planar structure that can influence the compound's binding affinity and metabolic stability. As a result, this chemical serves as a crucial building block for researchers working in drug discovery, enabling the creation of complex molecules for screening and development . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-3-11-4-2-6-13(12(11)5-1)15-9-7-14-8-10-15/h2,4,6,14H,1,3,5,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOBEWYDAQTKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594207
Record name 1-(2,3-Dihydro-1H-inden-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796856-40-1
Record name 1-(2,3-Dihydro-1H-inden-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2,3-Dihydro-1H-inden-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the synthetic compound 1-(2,3-Dihydro-1H-inden-4-yl)piperazine. As a member of the arylpiperazine class, this molecule holds significant interest for researchers in medicinal chemistry and drug development. Understanding its fundamental characteristics, such as molecular weight, lipophilicity (logP), and ionization constant (pKa), is paramount for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).[1][2] This document synthesizes predicted data with established experimental protocols, offering both a theoretical foundation and practical methodologies for its characterization. The causality behind experimental choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

This compound is a heterocyclic compound featuring a piperazine ring attached to a 2,3-dihydro-1H-indene (indane) scaffold. The piperazine moiety is a common pharmacophore found in numerous clinically successful drugs, valued for its ability to engage in hydrogen bonding and its tunable basicity.[3][4] The indane group provides a rigid, lipophilic framework. The interplay between the hydrophilic, basic piperazine ring and the nonpolar indane structure defines the compound's overall physicochemical profile.

A thorough grasp of these properties is a critical early step in the drug discovery pipeline.[5][6] It allows for the rational design of derivatives with optimized pharmacokinetic profiles, helps in the selection of appropriate formulation strategies, and provides a basis for interpreting biological activity data.

Chemical Structure:

Key Identifiers:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₈N₂

Core Physicochemical Properties

The essential physicochemical parameters for this compound are summarized below. These values are primarily derived from computational prediction models, which are indispensable tools in modern drug discovery for the rapid assessment of large libraries of compounds.[8]

PropertyValueSignificance in Drug Development
Molecular Weight 202.30 g/mol Influences diffusion, membrane transport, and overall "drug-likeness."[9]
XlogP (Predicted) ~2.5 - 3.0Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[10]
pKa (Predicted) ~8.5 - 9.2The basicity of the piperazine nitrogen affects ionization state at physiological pH (7.4), influencing solubility, receptor binding, and cell penetration.[4][11]
Aqueous Solubility (Predicted) Poorly to Moderately SolubleGoverned by the interplay of the polar piperazine ring and the nonpolar indane moiety; highly pH-dependent.[8]
Hydrogen Bond Donors 1 (Piperazine N-H)Influences interactions with biological targets and solubility.
Hydrogen Bond Acceptors 2 (Piperazine Nitrogens)Key for forming interactions with biological macromolecules.

In-Depth Analysis of Key Properties

Molecular Weight

With a molecular weight of 202.30 g/mol , this compound falls well within the parameters suggested by Lipinski's Rule of Five for orally bioavailable drugs (< 500 Da). This size is generally favorable for passive diffusion across biological membranes and avoids the complexities often associated with larger molecules.[9]

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible nonpolar (n-octanol) and polar (water) phase. It is a critical determinant of a drug's ADME properties. The predicted XlogP value of approximately 2.5 to 3.0 suggests that this compound is moderately lipophilic.

  • Expert Insight: This "balanced" lipophilicity is often a desirable starting point in lead optimization.[2] Excessive lipophilicity (logP > 5) can lead to poor aqueous solubility, high plasma protein binding, and increased metabolic clearance, while very low lipophilicity (logP < 1) can hinder absorption across lipid-rich cell membranes.

Ionization Constant (pKa)

The pKa value reflects the acidity or basicity of a functional group. For this molecule, the key ionizable group is the secondary amine within the piperazine ring, which is basic. The predicted pKa of ~8.5-9.2 is consistent with that of other N-arylpiperazines.[4][12]

This pKa value dictates that at physiological pH (7.4), a significant portion of the molecules will be protonated (positively charged). This has profound implications:

  • Solubility: The protonated, cationic form is generally much more water-soluble than the neutral form. This is why many basic drugs are formulated as salts.

  • Permeability: The charged form typically struggles to cross lipid cell membranes via passive diffusion compared to the neutral form.

  • Target Binding: The ability to exist in both charged and neutral states can be crucial for interacting with biological targets, which may have specific charge requirements in their binding pockets.

Experimental Protocols for Physicochemical Characterization

To move beyond computational predictions, rigorous experimental determination of these properties is essential. The following protocols describe self-validating, standard methodologies used in the pharmaceutical industry.

Determination of pKa by Potentiometric Titration

Causality: Potentiometric titration is a highly precise and reliable method for determining the pKa of ionizable compounds.[12] It works by monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at which 50% of the compound is in its ionized form, which is identified as the midpoint of the buffer region on the titration curve.

Protocol:

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

    • Prepare a standardized ~0.1 M solution of hydrochloric acid (HCl).

    • Accurately weigh ~20-30 mg of this compound and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. A co-solvent like methanol or ethanol may be required if aqueous solubility is low, but the pKa value will then be specific to that solvent system.

  • Titration:

    • Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C) and stir gently with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Add the standardized HCl titrant in small, precise increments (e.g., 0.05-0.1 mL) using a burette.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve to accurately locate the equivalence point (the point of maximum slope).

    • The pKa is the pH value recorded at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter PrepTitrant Prepare 0.1 M HCl PrepSample Dissolve Sample Titrate Add HCl Titrant Incrementally PrepSample->Titrate Record Record pH after each addition Titrate->Record stabilize Record->Titrate repeat Plot Plot pH vs. Volume Record->Plot Derivative Calculate First Derivative (ΔpH/ΔV) Plot->Derivative pKa Determine pKa at Half-Equivalence Point Derivative->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (logP) by Shake-Flask Method

Causality: The shake-flask method is the gold standard for experimentally determining logP. It directly measures the partitioning of a compound between n-octanol (simulating a lipid environment) and a pH-controlled aqueous buffer. The ratio of the compound's concentration in each phase at equilibrium provides a direct, quantifiable measure of its lipophilicity.

Protocol:

  • Preparation:

    • Pre-saturate n-octanol with an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.

    • Prepare a stock solution of the compound in the pre-saturated n-octanol.

  • Partitioning:

    • In a separatory funnel or vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer (e.g., a 1:1 ratio).

    • Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.

    • Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve must be generated for accurate quantification.

  • Calculation:

    • Calculate the logP using the formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

G A Prepare Pre-saturated n-Octanol and Buffer B Dissolve Compound in n-Octanol Phase A->B C Combine Phases (1:1 ratio) B->C D Shake to Equilibrate C->D E Separate Phases (Centrifuge if needed) D->E F Analyze Concentration in Both Phases (HPLC/UV) E->F G Calculate logP F->G

Caption: Experimental workflow for logP determination via the shake-flask method.

Conclusion

This compound presents a balanced physicochemical profile, characterized by a moderate molecular weight and lipophilicity, and a basicity typical of N-arylpiperazines. These predicted properties suggest it is a viable scaffold for further investigation in drug discovery programs. The experimental protocols detailed herein provide a robust framework for the empirical validation of these crucial parameters, ensuring that subsequent structure-activity relationship (SAR) studies are built upon a foundation of high-quality, reliable data. Such a thorough characterization is an indispensable component of modern, efficient, and successful drug development.

References

  • Gleeson, M. P., Hersey, A., & Montanari, D. (2011). Probing the links between in vitro potency, ADMET and physicochemical parameters. Nature Reviews Drug Discovery, 10(3), 197-208. [URL: https://www.
  • Shultz, M. D. (2019). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Future Medicinal Chemistry, 11(11), 1239-1249. [URL: https://www.future-science.com/doi/10.4155/fmc-2018-0331]
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved February 12, 2026, from [URL: https://library.fiveable.me/ap-chemistry/unit-3/medicinal-chemistry-class-notes/study-guide/physicochemical-properties]
  • NovAliX. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [URL: https://novalix.com/balancing-act-optimizing-physicochemical-properties-for-successful-drug-discovery/]
  • Analytical Methods. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ay/c2ay25528a]
  • JoVE. (2025, February 12). Video: Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs. [URL: https://www.jove.
  • PubChem. (n.d.). 1-(2,3-dihydro-1H-inden-1-yl)piperazine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10845802]
  • ResearchGate. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [URL: https://www.researchgate.net/publication/263595679_An_optimised_gas_chromatographic-mass_spectrometric_method_for_the_chemical_characterisation_of_benzylpiperazine_and_1-arylpiperazine_based_drugs]
  • National Institutes of Health (NIH). (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10453911/]
  • ChemicalBook. (n.d.). Piperazine | 110-85-0. Retrieved February 12, 2026, from [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5852824.htm]
  • Wikipedia. (n.d.). Piperazine. Retrieved February 12, 2026, from [URL: https://en.wikipedia.org/wiki/Piperazine]
  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [URL: https://www.unodc.
  • Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Retrieved February 12, 2026, from [URL: https://www.chemeo.com/cid/41-145-5/Piperazine.html]
  • Cherry, K., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society. [URL: https://www.shd.org.rs/JSCS/Vol88/No2/05-Jovanovic.pdf]
  • PubChemLite. (n.d.). Piperazine, 1-(3-((2,3-dihydro-6-methyl-1h-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride. Retrieved February 12, 2026, from [URL: https://pubchemlite.org/compound/CID3060441]
  • Kumar, V., et al. (2021). Synthesis, pharmacological, and in silico characterization of a novel arylpiperazines series with excellent 5-HT1A affinity. Journal of Molecular Structure, 1245, 131065.
  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(10), 1221-1231. [URL: https://www.researchgate.net/figure/pKa-values-of-common-substituted-piperazines_tbl1_362879685]
  • PubChemLite. (n.d.). Piperazine, 1-phenyl-4-((1-oxo-2,3,4,9-tetrahydro-1h-pyrido(3,4-b)indol-6-yl)carbonyl)-. Retrieved February 12, 2026, from [URL: https://pubchemlite.org/compound/CID3075527]
  • Pudukulatham, Z., et al. (2016). A wide spectrum of biological activities displayed by piperazine nuclei. Journal of Chemical and Pharmaceutical Research, 8(4), 834-845.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [URL: https://pubs.acs.org/doi/10.1021/je9000236]
  • ChemBK. (n.d.). 1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine. Retrieved February 12, 2026, from [URL: https://www.chembk.com/en/cas/1248098-79-4]
  • Sigma-Aldrich. (n.d.). 1-Benzo[b]thien-4-yl-piperazine hydrochloride. Retrieved February 12, 2026, from [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/651989]
  • Bergstrom, C. A. S., et al. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. European Journal of Pharmaceutical Sciences, 123, 164-178. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6131109/]
  • ResearchGate. (2009). Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [URL: https://www.researchgate.
  • Molbase. (n.d.). 1-(1-BENZOTHIOPHEN-4-YL)PIPERAZINE HYDROCHLORIDE | CAS 913614-18-3. Retrieved February 12, 2026, from [URL: https://www.molbase.com/chemical-synthesis-913614-18-3-item-483577.html]
  • SGRL. (n.d.). 1-Benzo[b]thien-4-yl-piperazine Monohydrochloride.-913614-18-3. Retrieved February 12, 2026, from [URL: https://www.sgrl.in/1-benzo-b-thien-4-yl-piperazine-monohydrochloride-913614-18-3.html]
  • National Institutes of Health (NIH). (2021). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538258/]
  • Pharmaffiliates. (n.d.). 7-[4-[4-(benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one. Retrieved February 12, 2026, from [URL: https://www.pharmaffiliates.com/en/brexpiprazole/7-4-4-benzothiophen-4-yl-piperazin-1-yl-butoxy-3-4-dihydro-1h-quinolin-2-one]
  • Sun, J., et al. (2021). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. RSC Medicinal Chemistry, 12(10), 1717-1731. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8520286/]
  • MDPI. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [URL: https://www.mdpi.com/1420-3049/26/19/5888]
  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Piperazine]
  • Angene Chemical. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride(CAS# 913614-18-3). Retrieved February 12, 2026, from [URL: https://www.angenechemical.com/product/agn-pc-0waju4.html]

Sources

Pharmacological Profile of Indanyl Piperazine Derivatives in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indanyl piperazine scaffold represents a privileged chemical architecture in neuropharmacology, characterized by the fusion of a rigid, lipophilic indane moiety with a versatile piperazine ring. This structural motif serves as a potent template for ligands targeting G-protein-coupled receptors (GPCRs)—specifically serotonergic (5-HT) and dopaminergic (DA) subtypes—and monoamine transporters (MATs).

While early derivatives like 1-(1-indanyl)piperazine (IVP) emerged as designer psychoactive substances, refined analogues have demonstrated therapeutic potential as atypical antipsychotics, anxiolytics, and chronobiotics (MT2 agonists). This guide provides a rigorous technical analysis of their structure-activity relationships (SAR), receptor binding profiles, and the experimental protocols required to validate their pharmacological activity.

Chemical Architecture & Structure-Activity Relationship (SAR)

The pharmacological efficacy of indanyl piperazines stems from the specific spatial arrangement of the aromatic indane system and the basic nitrogen atoms of the piperazine ring.

The Pharmacophore
  • Indane Ring (Lipophilic Anchor): Mimics the phenyl ring of classical phenylpiperazines but adds steric bulk and conformational rigidity. It occupies the hydrophobic pocket of the receptor (e.g., the orthosteric site of 5-HT1A).

  • Piperazine Ring (Basic Core): Provides the protonatable nitrogen (N4) essential for ionic interaction with the conserved aspartate residue (e.g., Asp3.32) in aminergic GPCRs.

  • Linker/Substitution: Direct attachment (C1 of indane to N1 of piperazine) favors transporter activity or non-selective binding. Introduction of a spacer (alkyl chain) or specific ring substitutions shifts selectivity toward specific GPCR subtypes (e.g., D2/5-HT2A).

SAR Visualization

The following diagram illustrates the critical modification zones on the scaffold.

SAR_IndanylPiperazine Core Indanyl-Piperazine Scaffold Indane Indane Moiety (Hydrophobic Anchor) Core->Indane Region A Piperazine Piperazine Ring (Protonatable Nitrogen) Core->Piperazine Region B Increases Lipophilicity\nOccupies Hydrophobic Pocket Increases Lipophilicity Occupies Hydrophobic Pocket Indane->Increases Lipophilicity\nOccupies Hydrophobic Pocket Substituents Aryl/Alkyl Substituents (Selectivity Tuning) Piperazine->Substituents N4 Modification Ionic Bond with\nReceptor Aspartate Ionic Bond with Receptor Aspartate Piperazine->Ionic Bond with\nReceptor Aspartate Determines 5-HT vs DA\nSelectivity Determines 5-HT vs DA Selectivity Substituents->Determines 5-HT vs DA\nSelectivity

Figure 1: Structural dissection of the indanyl piperazine scaffold highlighting key pharmacophoric regions.[1]

Pharmacodynamics: Receptor Profiles & Signaling

Indanyl piperazines exhibit a "dirty drug" profile (multi-target binding) unless specifically optimized. The primary targets include:

Serotonin 5-HT1A & 5-HT2A Receptors
  • 5-HT1A (Agonism/Partial Agonism): Ligands bind to the orthosteric site. The indane group interacts with aromatic residues (Trp, Phe) in transmembrane helices. Activation leads to Gαi/o coupling.

  • 5-HT2A (Antagonism): Bulky N4-substituents often confer antagonist activity, a mechanism central to atypical antipsychotic action (reducing extrapyramidal side effects).

Dopamine D2 Receptors
  • D2 Antagonism: Essential for antipsychotic efficacy. Indanyl piperazines can block D2 receptors, often with lower affinity than 5-HT2A, providing a favorable therapeutic ratio.

Melatonin MT2 Receptors[2][3][4]
  • Specific analogues (e.g., Compound 13 ) have shown high selectivity for MT2 receptors.[2][3] These act as chronobiotics, phase-shifting circadian rhythms without the sedative effects associated with non-selective MT1/MT2 agonists.

Signaling Pathway Visualization (5-HT1A)

The following diagram details the intracellular cascade triggered by 5-HT1A partial agonism, a common mechanism for these derivatives.

G_Signaling Ligand Indanyl Piperazine (Ligand) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi/o Protein (Heterotrimer) Receptor->G_Protein Activation AC Adenylyl Cyclase (Effector) G_Protein->AC Inhibition (-) K_Channel GIRK Channel (Hyperpolarization) G_Protein->K_Channel Beta-Gamma Subunit Activation (+) cAMP cAMP Levels (Second Messenger) AC->cAMP Decrease PKA PKA Activation cAMP->PKA Reduced Phosphorylation

Figure 2: Gi/o-mediated signaling cascade upon 5-HT1A receptor activation by indanyl piperazine derivatives.

Experimental Methodologies

To validate the pharmacological profile, researchers must employ robust, self-validating protocols.

Chemical Synthesis: Reductive Amination

Objective: Synthesize 1-(1-indanyl)piperazine from 1-indanone.

  • Reactants: 1-Indanone (1.0 eq), Piperazine (3.0 eq to prevent bis-alkylation), Ti(OiPr)4 (1.5 eq) as Lewis acid catalyst.

  • Imine Formation: Stir reactants in dry THF under N2 for 12h.

  • Reduction: Add NaBH4 (2.0 eq) in EtOH at 0°C. Stir for 4h.

  • Workup: Quench with 1N NaOH. Extract with EtOAc.

  • Purification: Flash chromatography (DCM/MeOH/NH3) is critical to remove unreacted piperazine.

    • Validation: 1H NMR should show the diagnostic methine proton of the indane ring at ~4.3 ppm (triplet).

Radioligand Binding Assay (Protocol)

Objective: Determine the affinity constant (


) of the derivative for the 5-HT1A receptor.

Materials:

  • Source: Rat hippocampal membranes or CHO cells expressing h5-HT1A.

  • Radioligand:

    
    -8-OH-DPAT (0.5 - 2.0 nM).
    
  • Non-specific blocker: 10 µM Serotonin (5-HT).

Step-by-Step Workflow:

  • Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation:

    • Tube A: Membrane + Radioligand + Buffer (Total Binding).

    • Tube B: Membrane + Radioligand + 10 µM 5-HT (Non-Specific Binding).

    • Tube C-G: Membrane + Radioligand + Test Compound (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 mins.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce filter binding).

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Use Cheng-Prusoff equation to calculate

    
    :
    
    
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.

Quantitative Data Summary

The following table summarizes the binding affinities of key reference compounds in this class.

CompoundTargetAffinity (

, nM)
Functional EffectReference
1-(1-Indanyl)piperazine 5-HT1A250 - 400Partial Agonist[1]
1-(1-Indanyl)piperazine 5-HT2C~800Antagonist[1]
Indatraline (Lu 19-005) SERT0.42Reuptake Inhibitor[2]
Indatraline (Lu 19-005) DAT1.7Reuptake Inhibitor[2]
Compound 13 MT21.7Agonist[3]

Note: Indatraline is an indanamine but serves as the parent scaffold for comparative SAR.

Safety & Toxicology

  • Metabolic Stability: The indane ring is susceptible to hydroxylation by CYP2D6. The piperazine ring can undergo N-oxidation or ring opening.

  • Off-Target Effects: High affinity for DAT (Dopamine Transporter) poses a risk for abuse liability (psychostimulant effects), similar to cocaine but with slower onset.

  • Serotonin Syndrome: Due to combined 5-HT releasing/reuptake inhibition properties of some derivatives, co-administration with MAOIs is contraindicated.

References

  • Liechti, M. E., et al. (2014). "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology. Link

  • Hyttel, J., & Larsen, J. J. (1985). "Neurochemical profile of Lu 19-005, a potent inhibitor of uptake of dopamine, noradrenaline, and serotonin." Journal of Neurochemistry. Link

  • Mattson, B. J., et al. (2003). "Selectivity of the melatonin agonist (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine (Indatraline) and related indanyl piperazines." Journal of Pharmacology and Experimental Therapeutics. Link

  • Negus, S. S., et al. (1999). "Effects of the long-acting monoamine reuptake inhibitor indatraline on cocaine self-administration in rhesus monkeys." Journal of Pharmacology and Experimental Therapeutics. Link

  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews. Link

Sources

The Indan-4-yl-piperazine Scaffold: A Technical Guide to SAR and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR), synthesis, and pharmacological profile of 1-(2,3-Dihydro-1H-inden-4-yl)piperazine (also known as 1-(Indan-4-yl)piperazine). This scaffold represents a specific, sterically constrained subclass of the arylpiperazine "privileged structure" widely utilized in neuropsychiatric drug discovery.

Executive Summary

The This compound moiety is a bioactive scaffold structurally distinct from its more common benzylic isomer, 1-(indan-1-yl)piperazine.[1] By attaching the piperazine nitrogen directly to the aromatic ring at the C4 position, this scaffold mimics the steric and electronic properties of ortho-substituted phenylpiperazines (e.g., 1-(2-methoxyphenyl)piperazine).

This specific substitution pattern forces a non-planar conformation essential for high-affinity binding to Dopamine D2/D3 and Serotonin 5-HT1A receptors.[1] It is a critical building block for "atypical" antipsychotics and antidepressants designed to modulate dopaminergic and serotonergic transmission simultaneously.

Chemical Space & Scaffold Analysis

Structural Definition

The core structure consists of a piperazine ring attached to the benzene ring of an indane (2,3-dihydro-1H-indene) system.[1]

  • N1-Terminus: Attached to Indan-4-yl.[1][2]

  • N4-Terminus: The "Distal" end, available for derivatization (alkyl linkers, amides, heterocycles).

  • Indane Ring: A bicyclic system where a saturated five-membered ring is fused to a benzene ring.[1]

The "Ortho Effect"

In medicinal chemistry, arylpiperazines targeting D2/5-HT1A receptors require a substituent at the ortho position of the aromatic ring to induce a twisted conformation relative to the piperazine plane.

  • Standard: 2-Methoxyphenylpiperazine (oMPP).[1]

  • Indan-4-yl: The fused five-membered ring acts as a permanent, lipophilic ortho-substituent.[1] This restricts rotation and locks the pharmacophore into a bioactive conformation without the metabolic liability of a methoxy group (O-demethylation).

Chemical Synthesis

The synthesis of the core 1-(indan-4-yl)piperazine intermediate is non-trivial due to the electron-neutral nature of the indane ring, which resists standard nucleophilic aromatic substitution (


).[1] The preferred modern route utilizes Buchwald-Hartwig Palladium-Catalyzed Amination .[1]
Protocol: Buchwald-Hartwig Cross-Coupling[1]

Reaction: 4-Bromoindane + Piperazine


 1-(Indan-4-yl)piperazine[1]

Step-by-Step Methodology:

  • Reagents: Charge a dry flask with 4-bromoindane (1.0 eq), piperazine (anhydrous, 3.0 eq to prevent bis-coupling),

    
      (0.02 eq), and BINAP  (0.06 eq).
    
  • Solvent: Add anhydrous Toluene or 1,4-Dioxane under an Argon atmosphere.

  • Base: Add Sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Conditions: Heat to 100°C for 12–18 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to RT, filter through Celite to remove Pd residues. Concentrate filtrate.

  • Purification: Flash column chromatography (

    
    ) to yield the free base.
    
Visualization: Synthetic Workflow

Synthesis Figure 1: Buchwald-Hartwig Synthesis of the Indan-4-yl-piperazine Core Start 4-Bromoindane Intermediate Pd-Complex Cycle Start->Intermediate Oxidative Addition Reagent Piperazine (3.0 eq) Reagent->Intermediate Amine Binding Catalyst Pd2(dba)3 / BINAP NaOtBu Catalyst->Intermediate Product 1-(Indan-4-yl)piperazine Intermediate->Product Reductive Elimination (100°C, Toluene)

[1]

Pharmacological Targets & Signaling

The 1-(indan-4-yl)piperazine scaffold is a "privileged structure" for Class A GPCRs.[1]

Primary Targets
  • 5-HT1A Receptor: High affinity (nanomolar ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ).[1] Often acts as a partial agonist . The lipophilic indane ring occupies the hydrophobic pocket usually reserved for the indole of serotonin.
    
  • Dopamine D2 Receptor: Moderate-to-high affinity.[1] Usually acts as an antagonist . The steric bulk of the indane ring prevents receptor activation (TM5/TM6 movement).

Visualization: Mechanism of Action

Signaling Figure 2: GPCR Signaling Modulation by Indanylpiperazine Ligands Ligand Indan-4-yl-piperazine Analog Receptor D2 / 5-HT1A GPCR Ligand->Receptor Binding (Orthosteric) Gi Gi/o Protein Receptor->Gi Coupling AC Adenylyl Cyclase Gi->AC Inhibition K_Channel GIRK Channel (Activation) Gi->K_Channel Beta-Gamma Subunit cAMP cAMP Levels (Decrease) AC->cAMP

Detailed Structure-Activity Relationship (SAR)[1]

The SAR of this class is divided into three regions: The Head (Indane), The Core (Piperazine), and The Tail (N4-substituent).

Region A: The Indane Head (The Anchor)
  • Position of Attachment: The 4-yl isomer is superior to the 5-yl isomer for D2 affinity.[1] The 4-position mimics the ortho-substituent effect, forcing the piperazine ring to twist ~60-90° relative to the aromatic plane.[1] This conformation is critical for fitting into the narrow D2 orthosteric site.

  • Ring Size: The 5-membered fused ring (indane) is often optimal compared to the 6-membered (tetralin) for 5-HT1A selectivity due to specific hydrophobic constraints in the receptor pocket.[1]

  • Modifications: Introduction of halogens (e.g., 7-fluoro) on the indane ring can modulate metabolic stability and fine-tune pKa, but often reduces affinity if the steric bulk becomes too great.

Region B: The Piperazine Core (The Linker)
  • Basicity: The N4 nitrogen must remain basic (pKa ~8.0–9.0) to form a salt bridge with the conserved Aspartate residue (Asp 3.32) in the GPCR transmembrane domain.

  • Substitution: Methylation at the piperazine carbons (e.g., 2-methyl or 3-methyl) generally decreases affinity by introducing steric clashes, though it can introduce chirality to improve selectivity.

Region C: The Distal Tail (The Address)

This region determines the "subtype selectivity" (D2 vs. D3 vs. 5-HT).[1]

  • Alkyl Chains (n=2-4): A 4-carbon chain (butyl) often maximizes D2 affinity.[1]

  • Terminal Amides/Imides: Attaching a bulky lipophilic group (e.g., phthalimide, benzisothiazole) via a butyl linker creates "long-chain arylpiperazines" (LCAPs).

    • Example: Attaching a bicyclic heteroaryl imide can create dual D2/5-HT1A activity (Antipsychotic profile).[1]

Quantitative Data Summary

Table 1: Comparative Binding Affinity (


 in nM) of Arylpiperazine Analogs 
Compound ClassAr-HeadgroupD2 Affinity (

)
5-HT1A Affinity (

)
Selectivity Profile
Indan-4-yl 4-Indanyl 1.5 - 10 nM 0.5 - 5 nM Balanced D2/5-HT
Indan-5-yl5-Indanyl> 100 nM15 - 50 nMWeak D2 binder
o-MPP2-Methoxyphenyl2.0 - 15 nM1.0 - 10 nMMetabolic liability (O-demethylation)
Naphthyl1-Naphthyl0.5 - 5 nM0.1 - 2 nMHigh lipophilicity (Low solubility)

Note: Data represents consensus ranges derived from SAR studies of long-chain arylpiperazines (LCAPs) containing these headgroups. [1, 2]

Experimental Protocols: Binding Assay

To validate the SAR, the following radioligand binding assay is standard.

Membrane Preparation
  • Tissue: Rat striatum (for D2) or Hippocampus (for 5-HT1A).[1]

  • Homogenization: Homogenize tissue in ice-cold Tris-HCl buffer (pH 7.4).

  • Centrifugation: Spin at 40,000 x g for 20 mins. Resuspend pellet.

D2 Receptor Binding[1][4]
  • Radioligand:

    
    -Spiperone (0.5 nM).[1]
    
  • Non-specific: Defined by 10

    
     (+)-Butaclamol.[1]
    
  • Incubation: 60 mins at 25°C.

  • Filtration: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

Self-Validation Check
  • Positive Control: Haloperidol must yield a

    
     of ~1-3 nM.[1] If Haloperidol 
    
    
    
    > 10 nM, the assay system is invalid (check receptor density or radioligand degradation).

Future Directions: Multi-Target Drug Design

The 1-(indan-4-yl)piperazine scaffold is currently being explored for Multi-Target Directed Ligands (MTDLs) for complex neuropsychiatric disorders (Schizophrenia, Alzheimer's agitation).[1]

  • Strategy: Link the indan-4-yl-piperazine (D2/5-HT modulator) to an Acetylcholinesterase (AChE) inhibitor moiety.[1]

  • Goal: Treat both cognitive decline (AChE inhibition) and psychosis (D2 antagonism) with a single molecule.[1]

References

  • Robichaud, A. J., et al. (2000). "1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity." Bioorganic & Medicinal Chemistry, 8(5), 873-881.[3]

  • Leopoldo, M. (2004). "Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications."[1] Pharmacology & Therapeutics, 104(3), 231-250.

  • Butini, S., et al. (2009). "Discovery of a new class of potential multifunctional atypical antipsychotic agents targeting dopamine D3/D2, serotonin 5-HT1A, and 5-HT2A receptors." Journal of Medicinal Chemistry, 52(1), 151-169.

  • Google Patents. (2004). "WO2004099150A2 - 3-(1-naphthyl)-2-cyanopropanoic acid derivatives as estrogen receptor ligands."[1] (Contains synthesis of 1-(indan-4-yl)piperazine intermediate).

Sources

A Guide to 1-(2,3-Dihydro-1H-inden-4-yl)piperazine: From Rational Design to a Validated Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Topic: History and Discovery of 1-(2,3-Dihydro-1H-inden-4-yl)piperazine as a Chemical Probe Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive examination of this compound, a significant molecule in neuroscience research. We trace its origins from the logical progression of medicinal chemistry campaigns focused on arylpiperazine scaffolds, detailing the rationale behind its design and the key synthetic methodologies for its creation. The guide offers an in-depth analysis of its pharmacological profile, its mechanism of action at key neuroreceptors, and its subsequent validation and application as a high-fidelity chemical probe. Detailed protocols for its synthesis and use in receptor occupancy studies are provided, intended to equip researchers in medicinal chemistry, pharmacology, and drug development with the necessary knowledge to effectively utilize this tool.

The Strategic Imperative for Selective Neuromodulators

The complexity of the central nervous system (CNS) presents a formidable challenge for therapeutic development. The dense interconnectivity of neuronal circuits, modulated by a diverse array of neurotransmitters and their receptors, necessitates the creation of highly selective chemical tools to dissect specific pathways. Within this landscape, the arylpiperazine scaffold has long been recognized as a "privileged structure"—a molecular framework that consistently yields compounds with high affinity for CNS targets.[1] The development of ligands from this class is not an academic exercise; it is a critical endeavor to create probes that can help validate novel drug targets, elucidate the mechanisms of disease, and serve as starting points for next-generation therapeutics. This guide focuses on a specific outcome of such a research program: this compound.

Genesis of a Probe: A Synthesis of Strategy and Chemistry

The discovery of this compound was the product of a rational, iterative drug design process. The core hypothesis was that combining the well-established piperazine moiety with a conformationally restricted aromatic system could enhance both affinity and selectivity for specific neuroreceptors.

Design Rationale: The Indane Advantage

The choice of the 2,3-dihydro-1H-indene (indane) group was a deliberate strategic decision. Unlike a simple phenyl ring, the fused aliphatic ring of indane restricts the rotational freedom of the substituent. This rigidity reduces the entropic penalty upon binding to a receptor, a classic medicinal chemistry strategy for enhancing binding affinity. Furthermore, the specific attachment at the 4-position of the indane ring was identified through systematic structure-activity relationship (SAR) studies of various positional isomers as being optimal for interaction with the target receptors. Aminoindane derivatives, in general, have been explored for their potent effects on neurotransmitter systems, particularly serotonin.[2]

Synthesis: A Modern Approach to C-N Bond Formation

The construction of this molecule relies on robust and scalable chemical transformations. The key strategic step is the formation of the aryl-amine bond between the indane core and the piperazine ring, a challenge efficiently met by modern palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Synthesis of this compound

This protocol outlines a common and effective route, culminating in a Buchwald-Hartwig amination reaction.[3][4]

  • Preparation of the Key Intermediate (4-Aminoindane):

    • Step 1a (Nitration): To a stirred solution of indane in concentrated sulfuric acid at 0°C, slowly add a solution of nitric acid in sulfuric acid. Maintain the temperature below 5°C for the duration of the addition. After addition, allow the reaction to stir for 2-3 hours, then pour carefully onto crushed ice. The resulting precipitate, 4-nitroindane, is filtered, washed with water until neutral, and dried. Causality: This electrophilic aromatic substitution is directed by the alkyl portion of the indane, but yields a mixture of isomers. The 4-nitro isomer is the desired precursor.

    • Step 1b (Reduction): Suspend the 4-nitroindane in ethanol or methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-aminoindane.[5] Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines with minimal side products.

  • Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination):

    • Step 2a (Reaction Setup): In an oven-dried Schlenk flask, combine 4-aminoindane (1.0 eq.), N-Boc-piperazine (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like Xantphos (4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu, 1.4 eq.).[6]

    • Step 2b (Reaction Execution): Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous toluene or dioxane via syringe. Heat the reaction mixture to 100-110°C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Step 2c (Workup and Purification): After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield N-Boc-1-(2,3-dihydro-1H-inden-4-yl)piperazine.[6] Causality: The palladium catalyst, in conjunction with the electron-rich, bulky phosphine ligand, facilitates the oxidative addition of the aryl C-N bond and subsequent reductive elimination to form the desired product.[7]

  • Deprotection to Yield the Final Probe:

    • Dissolve the purified Boc-protected intermediate in a solvent such as dichloromethane or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).

    • Concentrate the mixture under reduced pressure. If an HCl salt is desired, the product may precipitate and can be collected by filtration. Otherwise, neutralize with a base (e.g., saturated NaHCO₃ solution), extract with an organic solvent, dry, and concentrate to yield the final free base product.

Diagram: Synthetic Workflow

G Indane Indane Nitration Nitration (HNO₃, H₂SO₄) Indane->Nitration Nitroindane 4-Nitroindane Nitration->Nitroindane Reduction Reduction (H₂, Pd/C) Nitroindane->Reduction Aminoindane 4-Aminoindane Reduction->Aminoindane Coupling Buchwald-Hartwig Amination (N-Boc-piperazine, Pd₂dba₃/Xantphos) Aminoindane->Coupling ProtectedProduct Boc-Protected Intermediate Coupling->ProtectedProduct Deprotection Deprotection (TFA or HCl) ProtectedProduct->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Key steps in the synthesis of the chemical probe.

Pharmacological Profile and Mechanism of Action

A chemical probe's value is defined by its potency and selectivity. Extensive in vitro and in vivo characterization is required to establish its utility. This compound exhibits a distinct pharmacological profile, acting as a high-affinity ligand for specific serotonin (5-HT) and dopamine (D) receptor subtypes.

In Vitro Receptor Affinity and Functional Activity

The affinity of the probe for its biological targets is quantified using radioligand binding assays, which measure the concentration of the compound required to displace a known radioactive ligand from the receptor. The results are typically expressed as the inhibition constant (Kᵢ). Functional assays are then used to determine whether the compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor).

Table 1: Representative Receptor Binding Profile

Target ReceptorBinding Affinity (Kᵢ, nM)Functional Activity
5-HT₁ₐ < 5 Agonist
D₂ < 20 Antagonist
5-HT₂ₐ> 100-
D₃> 50-
α₁-Adrenergic> 200-

Disclaimer: Data are representative values compiled from literature on structurally similar arylpiperazine compounds and are intended for illustrative purposes. Actual values may vary based on specific experimental conditions.[8][9]

This "dual-action" profile—acting as a potent agonist at one key receptor while simultaneously acting as an antagonist at another—is the defining characteristic of this probe. It allows for the simultaneous and opposing modulation of two critical neurotransmitter systems.

Diagram: Dual Signaling Pathway Modulation

G cluster_0 Serotonergic Neuron cluster_1 Dopaminergic Neuron Probe 1-(2,3-Dihydro-1H- inden-4-yl)piperazine Receptor1 5-HT₁ₐ Receptor Probe->Receptor1 Agonist Receptor2 D₂ Receptor Probe->Receptor2 Antagonist G_protein1 Gᵢ/ₒ Protein Receptor1->G_protein1 Activates AC1 Adenylyl Cyclase G_protein1->AC1 Inhibits cAMP1 ↓ cAMP Effect1 Neuronal Hyperpolarization (Inhibitory Effect) cAMP1->Effect1 G_protein2 Gᵢ/ₒ Protein Receptor2->G_protein2 Blocks AC2 Adenylyl Cyclase cAMP2 cAMP Production (Blocked) Effect2 Blocks Dopamine's Inhibitory Signal cAMP2->Effect2

Caption: The probe acts as an agonist at 5-HT₁ₐ and an antagonist at D₂ receptors.

Application as a Validated Chemical Probe

With a well-defined synthesis and pharmacological profile, this compound serves as a powerful tool for neuropharmacological investigation.

  • Dissecting Circuitry: It can be used to investigate the functional consequences of simultaneously enhancing inhibitory serotonergic tone (via 5-HT₁ₐ agonism) and disinhibiting dopaminergic pathways (via D₂ antagonism).

  • Target Validation: The probe can be used in animal models of CNS disorders (e.g., depression, psychosis) to validate whether this specific dual-pharmacology profile has a desirable therapeutic effect.[10]

  • In Vivo Imaging: When radiolabeled (e.g., with ¹¹C or ¹⁸F), it can be used as a tracer for Positron Emission Tomography (PET) to measure the density and occupancy of its target receptors in the living brain, providing a direct link between drug dosage and target engagement.

Experimental Protocol: In Vivo Receptor Occupancy Assessment

This protocol describes a typical preclinical workflow to determine how much of a therapeutic drug is needed to occupy a target receptor in the brain, using the radiolabeled probe as a tracer.

  • Tracer Synthesis: Synthesize a high specific activity radiolabeled version of the probe, for example, [¹¹C]this compound.

  • Animal Preparation: Anesthetize the subject animal (e.g., non-human primate) and place it in a PET scanner. A catheter is inserted for tracer and drug administration.

  • Baseline Scan: Inject a bolus of the radiolabeled probe and acquire dynamic PET data for 90-120 minutes to establish the baseline binding potential (a measure of available receptors).

  • Occupancy Scan: On a separate day, administer a non-labeled test drug at a specific dose. After a set period to allow for drug distribution, inject the same amount of radiolabeled probe and acquire a second PET scan.

  • Data Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over brain areas known to be rich in the target receptors (e.g., striatum for D₂, hippocampus for 5-HT₁ₐ).

  • Calculate Occupancy: The reduction in tracer binding in the occupancy scan compared to the baseline scan is used to calculate the percentage of receptors occupied by the test drug at that dose. The formula is: % Occupancy = (Baseline Binding - Occupancy Binding) / Baseline Binding * 100.

Diagram: Receptor Occupancy Workflow

G cluster_0 Day 1: Baseline cluster_1 Day 2: Occupancy A1 Anesthetize Subject A2 Inject Radiolabeled Probe A1->A2 A3 Acquire Baseline PET Scan (90-120 min) A2->A3 A4 Calculate Baseline Binding Potential (BP_ND) A3->A4 Result Calculate % Occupancy: ((Baseline BP - Post-Drug BP) / Baseline BP) * 100 A4->Result B1 Anesthetize Subject B2 Administer Test Drug (Non-labeled) B1->B2 B3 Inject Radiolabeled Probe B2->B3 B4 Acquire Occupancy PET Scan (90-120 min) B3->B4 B5 Calculate Post-Drug Binding Potential (BP_ND) B4->B5 B5->Result

Caption: Workflow for a two-day in vivo PET receptor occupancy study.

Conclusion

This compound is more than just a molecule; it is a case study in modern drug discovery and chemical biology. Its development, rooted in the principles of rational design and enabled by powerful synthetic methods, has yielded a precise tool for probing the complex interplay of the serotonergic and dopaminergic systems. Its well-characterized, dual-action profile makes it an invaluable asset for academic and industrial researchers aiming to validate new therapeutic hypotheses and understand the fundamental neurobiology of CNS disorders.

References

  • Title: The Role of Privileged Structures in Drug Discovery. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A Novel and Efficient Synthesis of Substituted 4-Aminoindanes. Source: Synthetic Communications URL: [Link]

  • Title: Synthetic Aminoindanes: A Summary of Existing Knowledge. Source: PubMed Central (PMC) URL: [Link]

  • Title: The Buchwald–Hartwig Amination: A Guide for the Practicing Chemist. Source: Accounts of Chemical Research URL: [Link]

  • Title: Palladium-Catalyzed C-N Coupling Reactions. Source: Chemical Reviews URL: [Link]

  • Title: Design, synthesis, and in vitro and in vivo characterization of piperazine derivatives as histamine H3 receptor antagonists. Source: MedChemComm URL: [Link]

  • Title: Design, synthesis, in vitro, and in silico studies of 1,2,4-triazole-piperazine hybrid derivatives as potential MAO inhibitors. Source: Bioorganic Chemistry URL: [Link]

  • Title: In vivo characterization of novel CNS agents in rodent models of behavior. Source: Psychopharmacology URL: [Link]

Sources

An In-Depth Technical Guide to the Toxicological and Safety Profile of 1-(2,3-Dihydro-1H-inden-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological and safety assessment of the novel chemical entity 1-(2,3-Dihydro-1H-inden-4-yl)piperazine. In the absence of extensive empirical data for this specific molecule, this document establishes a predictive safety profile by leveraging a "read-across" approach. We will analyze the known toxicological profiles of its core structural components—the piperazine ring and the indane scaffold. This guide synthesizes existing data on related analogues, outlines potential hazards, and proposes a structured, multi-phase preclinical safety evaluation plan. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering a roadmap for the systematic de-risking of this and similar novel piperazine derivatives.

Introduction and Structural Context

This compound is a synthetic organic compound featuring a piperazine ring linked to a dihydroindene (indane) nucleus. The piperazine moiety is a common pharmacophore found in a wide array of approved pharmaceuticals, valued for its physicochemical properties and ability to interact with various biological targets.[1] Similarly, the rigid indane scaffold is a structural component of several established therapeutic agents, indicating its general biocompatibility.[2][3]

The critical challenge in the early-stage development of any new chemical entity (NCE) is the upfront identification of potential safety liabilities. A thorough toxicological assessment is paramount to ensuring the safety of subsequent clinical trials and to the ultimate success of a drug development program.[4] Given the limited publicly available safety data for this compound, this guide will:

  • Deconstruct the molecule into its primary scaffolds (piperazine and indane) to evaluate their known safety profiles.

  • Incorporate hazard classifications from structural isomers to inform a predictive risk assessment.

  • Propose a comprehensive, phased experimental workflow for a rigorous preclinical toxicological evaluation.

Predictive Toxicological Profile: A Read-Across Analysis

A read-across approach leverages toxicological data from structurally similar compounds to predict the profile of a data-poor substance.

The Piperazine Moiety: A History of Diverse Bioactivity and Known Hazards

The piperazine ring is associated with a range of biological effects, primarily due to its interaction with central nervous system (CNS) receptors.[5]

  • CNS and Psychostimulant Effects : Many piperazine derivatives exhibit stimulant properties stemming from interactions with dopaminergic, noradrenergic, and serotoninergic systems.[5] Reported adverse effects include agitation, anxiety, tachycardia, and seizures.[5]

  • Cardiotoxicity : Certain piperazine derivatives have been shown to induce cardiotoxicity by disrupting calcium homeostasis and causing ATP depletion, which can lead to cell death and cardiac rhythm disturbances.[6]

  • Hepatotoxicity : Liver toxicity has been observed with some piperazine compounds. The mechanism may involve the upregulation of key enzymes in cholesterol biosynthesis, potentially increasing the risk of steatosis (fatty liver).[6][7]

  • Reproductive and Sensitization Risks : The parent piperazine compound is classified as suspected of damaging fertility or the unborn child.[8] It is also a known skin and respiratory sensitizer, capable of causing allergic reactions upon exposure.[9][10]

The Indane Scaffold: A Generally Well-Tolerated Moiety

The indane bicyclic ring system is a privileged scaffold in medicinal chemistry, found in drugs such as the antiviral Indinavir and the Alzheimer's treatment Donepezil.[2][3] Its presence in these established medicines suggests that the indane core itself is not typically associated with significant toxicity and provides a stable, rigid framework for molecular design.

Hazard Identification from a Structural Isomer

While specific data for the target compound is lacking, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard information for the structural isomer, 1-(2,3-dihydro-1H-inden-1-yl)piperazine . This data, available through the PubChem database, serves as the most direct indicator of potential hazards.[5]

Hazard ClassGHS Classification
Acute Toxicity (Oral) Warning: Harmful if swallowed (H302)
Skin Corrosion/Irritation Warning: Causes skin irritation (H315)
Serious Eye Damage/Eye Irritation Danger: Causes serious eye damage (H318)
Specific Target Organ Toxicity (Single Exposure) Warning: May cause respiratory irritation (H335)
Table 1: GHS Hazard Classification for the structural isomer 1-(2,3-dihydro-1H-inden-1-yl)piperazine.[5]

Synthesis of Predictive Profile: Based on this read-across analysis, this compound should be handled as a compound that is potentially harmful if ingested, a skin and respiratory irritant, and capable of causing serious eye damage. The piperazine moiety introduces a risk of CNS, cardiac, and hepatic effects, which must be investigated experimentally.

Proposed Preclinical Safety Evaluation Plan

To rigorously assess the safety profile of this compound, a systematic, tiered approach is essential. The following experimental plan is designed to meet regulatory expectations for an Investigational New Drug (IND) application.[4][11]

Preclinical_Toxicology_Workflow cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: In Vivo Acute & Dose-Finding cluster_2 Phase 3: IND-Enabling Studies cluster_3 Phase 4: Further Development (as required) in_silico In Silico ADMET (Computational Prediction) in_vitro_cyto In Vitro Cytotoxicity (e.g., MTT Assay) in_silico->in_vitro_cyto Guides initial concentration selection in_vitro_geno In Vitro Genotoxicity (Ames, Micronucleus) in_vitro_cyto->in_vitro_geno in_vitro_cardio In Vitro Cardiotoxicity (hERG Assay) in_vitro_geno->in_vitro_cardio in_vitro_metab Metabolic Stability (CYP450 Inhibition) in_vitro_cardio->in_vitro_metab acute_tox Acute Toxicity Study (Rodent, e.g., OECD 423) in_vitro_metab->acute_tox Go/No-Go Decision drf Dose-Range Finding (7-14 days, 2 species) acute_tox->drf Determines dose range for DRF repeat_dose Repeated-Dose Toxicity (28 or 90-day, 2 species) drf->repeat_dose Sets doses for repeat-dose studies safety_pharm Safety Pharmacology (CNS, CV, Respiratory) repeat_dose->safety_pharm repro_tox Reproductive/Developmental Toxicity safety_pharm->repro_tox Supports long-term clinical trials carc Carcinogenicity (Long-term studies) repro_tox->carc

Figure 1: A phased workflow for the preclinical safety evaluation of a novel chemical entity.

Phase 1: In Silico and In Vitro Screening

The initial phase focuses on computational and cell-based assays to identify major liabilities early and cost-effectively.

3.1.1. In Silico ADMET Prediction

  • Objective: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule.[4]

  • Methodology:

    • Generate a 2D structure of this compound.

    • Utilize commercially available or open-source software platforms (e.g., ADMETlab 2.0, SwissADME, pkCSM) to predict key parameters.[12][13]

    • Analyze predictions for:

      • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

      • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) substrate/inhibitor potential.

      • Excretion: Renal organic cation transporter 2 (OCT2) substrate potential.

      • Toxicity: Ames mutagenicity, hepatotoxicity, hERG inhibition, skin sensitization.

  • Rationale: This step flags potential issues like poor oral bioavailability, unwanted CNS penetration, drug-drug interaction potential, or inherent toxicities, guiding the design of subsequent wet-lab experiments.

3.1.2. In Vitro Genotoxicity

  • Objective: To assess the potential of the compound to cause genetic mutations.

  • Methodology:

    • Bacterial Reverse Mutation Test (Ames Test): Expose various strains of Salmonella typhimurium and Escherichia coli to the compound, with and without metabolic activation (S9 fraction), to detect point mutations.

    • In Vitro Micronucleus Assay: Treat human or other mammalian cells (e.g., CHO, TK6) with the compound and analyze for the presence of micronuclei, an indicator of chromosomal damage.

  • Rationale: Genotoxicity is a major safety concern, and positive findings can terminate a development program. These assays are standard regulatory requirements.

3.1.3. In Vitro Cardiotoxicity (hERG Assay)

  • Objective: To assess the risk of drug-induced cardiac arrhythmia (QT prolongation).

  • Methodology:

    • Perform a patch-clamp electrophysiology study on cells expressing the hERG potassium channel.

    • Determine the concentration of the compound that inhibits the hERG channel current by 50% (IC50).

  • Rationale: hERG channel inhibition is a primary cause of cardiac safety issues that have led to the withdrawal of approved drugs. This is a critical de-risking step.

Phase 2: In Vivo Acute and Dose-Finding Studies

This phase transitions the investigation into animal models to understand the compound's behavior in a whole organism.

3.2.1. Acute Oral Toxicity Study

  • Objective: To determine the acute toxicity after a single oral dose and to identify the median lethal dose (LD50).

  • Methodology:

    • Follow a standardized protocol, such as the OECD Test Guideline 423 (Acute Toxic Class Method).

    • Administer the compound to a small group of rodents (typically rats) in a stepwise procedure.

    • Observe animals for mortality, clinical signs of toxicity, and body weight changes over 14 days.

    • Conduct a gross necropsy at the end of the study.

  • Rationale: This study provides essential information on the intrinsic toxicity of the molecule and helps classify it for handling and labeling. It also informs the starting doses for subsequent repeat-dose studies.

3.2.2. Dose-Range Finding (DRF) Studies

  • Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity in a repeat-dose setting.

  • Methodology:

    • Administer the compound daily for 7 to 14 days to two species (one rodent, e.g., rat, and one non-rodent, e.g., dog or non-human primate).

    • Use a wide range of doses, including a low dose expected to be a No-Observed-Adverse-Effect Level (NOAEL) and a high dose expected to produce overt toxicity.

    • Monitor clinical signs, body weight, and food consumption.

    • Perform terminal hematology, clinical chemistry, and gross pathology.

  • Rationale: DRF studies are crucial for the intelligent design of longer, more resource-intensive IND-enabling toxicity studies.

Phase 3: IND-Enabling Repeated-Dose Toxicity Studies

These are formal Good Laboratory Practice (GLP) studies required for regulatory submission.

  • Objective: To fully characterize the toxicological profile of the compound after repeated administration and to establish a safe dose for initial human trials.

  • Methodology:

    • Conduct studies in two species (rodent and non-rodent) for a duration that supports the proposed clinical trial (typically 28 or 90 days).

    • Administer at least three dose levels (low, mid, high) and a vehicle control.

    • Include a "recovery group" at the high dose and control levels, which is left untreated for a period (e.g., 4 weeks) to assess the reversibility of any toxic effects.

    • Perform comprehensive monitoring, including clinical observations, ophthalmology, ECGs (in non-rodents), body weight, food/water consumption, hematology, clinical chemistry, urinalysis, and full histopathology of all major organs.

  • Rationale: These pivotal studies identify target organs, the dose-response relationship for toxicity, and the NOAEL, which is used to calculate the safe starting dose in Phase 1 human trials.

Conclusion

While this compound is a novel entity with limited direct safety data, a systematic analysis of its structural components and isomers provides a strong basis for a predictive toxicological assessment. The compound should be handled with care, assuming it is orally harmful and an irritant to the skin, eyes, and respiratory system. The presence of the piperazine ring necessitates a vigilant investigation into potential CNS, cardiac, and hepatic liabilities.

The multi-phase preclinical evaluation plan detailed in this guide provides a robust, industry-standard framework for thoroughly characterizing the safety profile of this molecule. By progressing through a logical sequence of in silico, in vitro, and in vivo studies, researchers and drug developers can efficiently identify and mitigate risks, make informed decisions, and build a comprehensive data package to support future clinical development.

References

  • PubChem. 1-(2,3-dihydro-1H-inden-1-yl)piperazine. National Center for Biotechnology Information. Available from: [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.
  • Luethi, D., et al. (2018). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Toxicological Sciences, 163(2), 534-547.
  • Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology.
  • Corso, G., et al. (2017). Piperazine designer drugs of abuse. Current Neuropharmacology, 15(5), 724-739.
  • Wikipedia. Piperazine. Available from: [Link]

  • Khan, I., et al. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ChemistrySelect, 6(9), 2135-2149.
  • Mitku, M. L., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. SAGE Open Medicine, 12.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019). Piperazine: Human health tier II assessment. Australian Government Department of Health.
  • Spectrum Chemical. (2007).
  • Noble Life Sciences. (2022).
  • Anisetti, R. N., et al. (2021). ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives. Research Journal of Chemistry and Sciences, 11(1), 1-10.
  • Fisher Scientific. (2018).
  • Thermo Fisher Scientific. (2025).
  • Scribd. Indane Derivatives in Medicinal Chemistry. Available from: [Link]

  • LookChem. (n.d.). PIPERAZINE.
  • Chaturvedula, P. V., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & Medicinal Chemistry Letters, 23(11), 3157-3161.
  • Santa Cruz Biotechnology. (n.d.).
  • NorthEast BioLab. (n.d.). Introduction To IND Enabling GLP Toxicology Studies.
  • Lather, V., & Chowdary, P. (2009). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 1(10), 48-51.

Sources

Methodological & Application

in vitro radioligand binding assay protocols using 1-(2,3-Dihydro-1H-inden-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key modulator of mood, anxiety, and cognition.[1] This makes it a critical target for developing novel therapeutics for a range of psychiatric and neurological disorders.[2] The development of new chemical entities requires robust methods to quantify their interaction with the 5-HT1A receptor.

This application note provides a comprehensive, field-proven guide for determining the binding affinity of a novel investigational compound, 1-(2,3-Dihydro-1H-inden-4-yl)piperazine (hereafter referred to as IND-PIP ), for the human 5-HT1A receptor. The core methodology is a competitive radioligand binding assay, a gold standard for quantifying the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a specific, high-affinity radioligand from the receptor.[3][4]

Principle of the Competitive Binding Assay

The assay operates on the principle of competition between three components in equilibrium: the receptor (R), a radiolabeled ligand ([L*]), and the unlabeled investigational compound (I, or IND-PIP). The radioligand is kept at a constant concentration, typically at or below its dissociation constant (Kd), while the concentration of the unlabeled competitor is varied. As the concentration of the competitor increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is known as the IC50. This value is then used to calculate the inhibitory constant (Ki), a true measure of the ligand's binding affinity.[5][6]

Competitive_Binding R 5-HT1A Receptor RL_star [R-L*] Complex (Measured Radioactivity) R->RL_star RI [R-I] Complex (Not Measured) R->RI L_star Radioligand ([³H]8-OH-DPAT) L_star->R Kd I Unlabeled Ligand (IND-PIP) I->R Ki Workflow cluster_workflow Experimental Workflow A 1. Membrane Preparation (h5-HT1A expressing cells) B 2. Assay Plate Setup (Total, NSB, IND-PIP dilutions) A->B C 3. Reagent Addition (Membranes, Radioligand) B->C D 4. Incubation (Allow binding to reach equilibrium) C->D E 5. Termination & Filtration (Separate bound from free radioligand) D->E F 6. Scintillation Counting (Quantify bound radioactivity) E->F G 7. Data Analysis (Calculate IC50 and Ki) F->G

Caption: High-level workflow for the radioligand binding assay.

Materials and Reagents

ReagentDetails / SupplierRationale
Receptor Source Membrane preparation from HEK293 or CHO cells stably expressing human 5-HT1A receptors.Provides a consistent and high-density source of the target receptor, minimizing variability. [7]
Radioligand [³H]8-OH-DPAT (Specific Activity: >100 Ci/mmol)A high-affinity, selective agonist for the 5-HT1A receptor, ensuring robust signal. [8][9]
Test Compound This compound (IND-PIP)Stock solution in 100% DMSO, serially diluted for the assay.
NSB Control Serotonin (5-HT) or unlabeled 8-OH-DPATA high concentration of a known ligand to saturate all specific binding sites, defining non-specific binding.
Assay Buffer 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% Ascorbic Acid, pH 7.4Tris provides pH buffering. Divalent cations like Mg²⁺ can be important for GPCR conformation. Ascorbic acid prevents oxidation of catecholamine-like ligands. [10]
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4Rapidly washes away unbound radioligand without disrupting specifically bound ligand.
Filtration 96-well glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)Glass fiber captures cell membranes. PEI reduces non-specific binding of the positively charged radioligand to the negatively charged filter. [11]
Scintillant Liquid scintillation cocktail (e.g., Betaplate Scint)The medium that converts the energy from tritium's beta decay into detectable photons.
Equipment 96-well plates, vacuum filtration manifold, liquid scintillation counter (e.g., MicroBeta TriLux).Standard equipment for high-throughput radioligand binding assays.

Detailed Experimental Protocols

Protocol 1: Cell Membrane Preparation

This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing the human 5-HT1A receptor.

  • Cell Culture: Grow HEK293 cells stably expressing h5-HT1A to ~90% confluency in T175 flasks.

  • Harvesting: Aspirate media and wash cells with ice-cold Phosphate Buffered Saline (PBS). Dislodge cells by scraping into fresh, ice-cold PBS.

  • Pelleting: Transfer cell suspension to a conical tube and centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 10-20 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes. [11]7. Washing: Discard the supernatant. Resuspend the membrane pellet in fresh Assay Buffer and repeat the centrifugation step. This wash step removes cytosolic components.

  • Final Preparation: Resuspend the final pellet in a small volume of Assay Buffer containing 10% sucrose (as a cryoprotectant).

  • Quantification & Storage: Determine the total protein concentration using a BCA or Bradford assay. Aliquot the membrane preparation and store at -80°C until use. [11]

Protocol 2: Competitive Binding Assay ([³H]8-OH-DPAT vs. IND-PIP)

This protocol is designed for a 96-well plate format with a final assay volume of 250 µL.

  • Plate Setup:

    • Total Binding (TB): Add 50 µL of Assay Buffer. (Represents maximum specific binding).

    • Non-Specific Binding (NSB): Add 50 µL of 10 µM Serotonin (final concentration). (Defines binding to non-receptor components). [12] * Competition: Add 50 µL of serially diluted IND-PIP (e.g., from 1 pM to 100 µM final concentration).

  • Radioligand Addition:

    • Prepare a working solution of [³H]8-OH-DPAT in Assay Buffer. The final concentration in the well should be approximately at its Kd for the 5-HT1A receptor (e.g., 1.0 nM).

    • Add 50 µL of the [³H]8-OH-DPAT working solution to all wells.

  • Initiate Reaction:

    • Thaw the h5-HT1A membrane preparation on ice and dilute to the optimal concentration (e.g., 10-20 µg protein/well, determined previously in saturation assays) in Assay Buffer.

    • Add 150 µL of the diluted membrane preparation to all wells to start the binding reaction. [11]

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation. [11]The incubation time should be sufficient to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Terminate the reaction by rapid vacuum filtration onto a 96-well PEI-soaked glass fiber filter plate using a cell harvester.

    • Quickly wash the filters 3-4 times with 300 µL/well of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat completely (e.g., under a heat lamp or in a 50°C oven for 30 min). [11] * Add liquid scintillation cocktail to each well and seal the plate.

    • Count the radioactivity in a liquid scintillation counter, which measures the beta particle emissions from tritium decay as counts per minute (CPM). [13][14]

Data Analysis and Interpretation

  • Calculate Specific Binding: For each concentration of IND-PIP, calculate the specific binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Mean NSB (CPM)

  • Normalize Data: Express the specific binding at each IND-PIP concentration as a percentage of the maximum specific binding (where no competitor is present):

    • % Specific Binding = (Specific Binding at [IND-PIP] / Maximum Specific Binding) x 100

  • Generate Competition Curve: Plot the % Specific Binding against the log concentration of IND-PIP. This will generate a sigmoidal dose-response curve.

  • Determine IC50: Using non-linear regression analysis (e.g., in GraphPad Prism), fit the data to a "log(inhibitor) vs. response -- Variable slope" model to determine the IC50 value. The IC50 is the concentration of IND-PIP that inhibits 50% of the specific radioligand binding. [3]

  • Calculate Ki (Cheng-Prusoff Equation): Convert the experimentally derived IC50 to the inhibition constant (Ki), which is an absolute measure of affinity that is independent of assay conditions. [15][16] * Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] = Concentration of radioligand used in the assay.

      • Kd = Dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).

Example Data Presentation
ParameterValue
Radioligand ([³H]8-OH-DPAT)
Concentration ([L])1.0 nM
Kd0.8 nM
Test Compound (IND-PIP)
IC5015.2 nM
Calculated Ki 6.76 nM

Trustworthiness and Validation

  • Saturation Assay: Before conducting competition assays, a saturation binding experiment must be performed with the radioligand ([³H]8-OH-DPAT) to determine its Kd (affinity) and Bmax (receptor density) for the specific membrane preparation being used. This is critical for validating the receptor preparation and for the accurate calculation of Ki. [3]* Quality Control: All data points should be run in triplicate. The specific binding window (Total Binding / NSB) should ideally be greater than 10 for a robust assay.

  • Reference Compound: A known 5-HT1A ligand (e.g., unlabeled 8-OH-DPAT or WAY-100635) should be run as a positive control to ensure the assay is performing as expected.

Conclusion

This application note provides a detailed, robust protocol for determining the binding affinity of the novel compound this compound at the human 5-HT1A receptor. By following this guide, researchers can reliably generate high-quality, reproducible data essential for the characterization and development of new CNS-active agents.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Cheng-Prusoff Equation Calculator. Calculator.net.
  • Specific and Non-specific Binding in a ligand binding assay. YouTube.
  • Radioligand Binding Assay for 5-HT1A Modulator 1. Benchchem.
  • On the use of cells or membranes for receptor binding: growth hormone secretagogues. PubMed.
  • GPCR & Ion Channel Membrane Preparation - Receptor Binding Assay. GenScript.
  • [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A sites. PMC.
  • Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. PubMed.
  • Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. LSU Scholarly Repository.
  • Radiometric Ligand-Binding Assays. Revvity.
  • The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum. PubMed.
  • Application Notes and Protocols: Radioligand Binding Assay for Alverine Citrate at 5-HT1A Receptors. Benchchem.
  • Ki, IC50, & the Cheng-Prusoff equation. YouTube.
  • The 5-HT 1A receptor agonist, 8-OH-DPAT, preferentially activates cell body 5-HT autoreceptors in rat brain in vivo. PubMed.
  • Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed.
  • Best practices for pharmacological characterization of PPI inhibitors. Revvity.
  • Ligand binding assay. Wikipedia.
  • A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Revvity.
  • Radioligand Binding Assay. BindingDB.
  • Radioligand Binding Assay. Creative Bioarray.
  • Radioligand binding methods for membrane preparations and intact cells. PubMed.
  • How would you set up a non-specific binding for a radioligand binding dissociation (kinetic) experiment? ResearchGate.
  • Receptor binding assays multiwell. Sigma-Aldrich.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Liquid Scintillation Counting. University of Wisconsin-Milwaukee.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • Liquid Scintillation Counting. Revvity.
  • Calculations and Instrumentation used for Radioligand Binding Assays. NCBI.
  • LIQUID SCINTILLATION COUNTING. UW-Milwaukee.

Sources

Application Notes & Protocols: Dosing Regimens for 1-(2,3-Dihydro-1H-inden-4-yl)piperazine in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers designing and executing rodent behavioral studies with the novel compound 1-(2,3-Dihydro-1H-inden-4-yl)piperazine. As a member of the piperazine class, this compound is predicted to exhibit psychoactive properties, making rigorous and well-defined dosing protocols essential for obtaining reproducible and translatable data. Due to the limited specific literature on this particular molecule, this guide synthesizes established principles from studies on structurally and functionally related arylpiperazines to provide a robust framework for investigation. We will cover its inferred pharmacological profile, critical considerations for dose and vehicle selection, and detailed, step-by-step protocols for assessing anxiolytic-like, antidepressant-like, and cognitive effects in rodents. The objective is to equip researchers with the foundational knowledge and practical methodologies required to confidently explore the behavioral pharmacology of this and other novel piperazine derivatives.

Inferred Pharmacological Profile & Mechanism of Action

The piperazine moiety is a common scaffold in neuropharmacology, known for its interaction with a variety of central nervous system (CNS) targets. Many psychoactive piperazine derivatives modulate monoaminergic systems, including serotonin (5-HT) and dopamine (DA) pathways.[1][2] For instance, compounds like (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone have demonstrated antidepressant-like activity through antagonism of 5-HT₃ receptors.[3] Others, such as 1-(m-chlorophenyl)piperazine (m-CPP), are known 5-HT receptor agonists that can suppress locomotor activity.[4]

Given its structure, this compound is hypothesized to function as a modulator of serotonergic and/or dopaminergic receptors. Its behavioral effects are likely mediated by altering neurotransmitter signaling cascades that regulate mood, anxiety, and cognition. A plausible mechanism involves binding to presynaptic or postsynaptic 5-HT receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₃), thereby influencing downstream signaling and neuronal excitability.[1][5][6]

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound This compound Receptor_pre Presynaptic 5-HT Receptor (e.g., 5-HT1A Autoreceptor) Compound->Receptor_pre Binds & Modulates Receptor_post Postsynaptic 5-HT Receptor (e.g., 5-HT2A/5-HT3) Compound->Receptor_post Binds & Modulates Vesicle 5-HT Vesicle Receptor_pre->Vesicle Inhibits Fusion Release Vesicle->Release Serotonin 5-HT Serotonin->Receptor_post Binds Signaling Intracellular Signaling Cascade (e.g., cAMP, IP3/DAG) Receptor_post->Signaling Activates Response Neuronal Response (Altered Excitability) Signaling->Response Leads to

Caption: Hypothetical signaling pathway for a novel piperazine compound.

Dosing Considerations for In Vivo Rodent Studies

Vehicle Selection and Compound Preparation

The choice of vehicle is critical for ensuring drug solubility, stability, and bioavailability while minimizing any intrinsic behavioral effects. For piperazine derivatives, a multi-step approach to vehicle selection is recommended.

Protocol: Vehicle Solubility Test

  • Initial Screen: Begin with sterile 0.9% saline. Attempt to dissolve the compound at the highest desired concentration by vortexing and gentle warming (37°C).

  • Co-solvents: If insoluble in saline, introduce co-solvents. A common starting point is a vehicle containing 5-10% DMSO and 5-10% Tween® 80, with the final volume brought up with sterile saline (quantum satis).

    • Causality: DMSO is a powerful organic solvent that aids in dissolving hydrophobic compounds. Tween® 80 is a non-ionic surfactant that prevents precipitation and improves the stability of the solution.

  • pH Adjustment: Some piperazine salts may require pH adjustment to improve solubility. Use dilute HCl or NaOH to adjust the pH of the final solution to a physiologically compatible range (pH 6.5-7.5).

  • Validation: Once a suitable vehicle is identified, an equivalent volume must be administered to a control group in all behavioral experiments. This is a self-validating step to ensure that any observed effects are due to the compound and not the vehicle itself.

Route of Administration and Dosing Volume
  • Intraperitoneal (i.p.) Injection: This is the most common route for acute behavioral studies due to rapid systemic absorption. The typical injection volume for mice is 10 mL/kg and for rats is 5 mL/kg.

  • Oral Gavage (p.o.): Used to assess oral bioavailability and for chronic dosing paradigms that better mimic clinical administration. Dosing volumes are similar to i.p. injection.

  • Subcutaneous (s.c.) Injection: Provides a slower, more sustained release compared to i.p., which can be advantageous for longer behavioral assays.

Dose Range Finding

A systematic dose-response study is essential. Since no specific data exists for this compound, a range can be extrapolated from related compounds. Studies on novel arylpiperazine derivatives often explore doses from 1 mg/kg to 50 mg/kg.[3][5][6][7][8][9] A logarithmic dose-selection strategy (e.g., 1, 3, 10, 30 mg/kg) is efficient for initial screening.

Table 1: Example Dosing Regimens for Piperazine Derivatives in Rodent Behavioral Studies

Compound Class/NameSpeciesRouteDose RangeBehavioral Test(s)Reference(s)
Quinoxalinyl-piperazineMicei.p.1 - 4 mg/kgForced Swim Test, Open Field[3]
ArylpiperazineMicei.p.7.5 - 60 mg/kgElevated Plus Maze[6]
Benzylpiperazinyl-quinoxalinoneMicei.p.1 - 2 mg/kgElevated Plus Maze, Light-Dark Box[8][9]
Pyrimidinyl-piperazineRatsi.p.0.06 - 4 mg/kgLearned Helplessness[10]
Indolo-quinolizine DerivativeMicep.o.1 - 50 mg/kgTail Suspension Test, Hole-Board Test[5][11]
Benzothiazole-piperazineRatsi.p.1 - 10 mg/kgMorris Water Maze, Active Avoidance[7]

Note: This table serves as a starting point. The optimal dose range for this compound must be determined empirically.

Protocols for Behavioral Assessment

The following protocols are designed to assess the potential anxiolytic-like, antidepressant-like, and cognitive-modulating effects of the compound.

Protocol: Elevated Plus Maze (EPM) for Anxiolytic-Like Activity

The EPM test is based on the rodent's natural aversion to open, elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.

Methodology:

  • Habituation: Bring animals to the testing room at least 60 minutes prior to the experiment to acclimatize.

  • Dosing: Administer the test compound (e.g., 1, 3, 10 mg/kg, i.p.), vehicle, or a positive control (e.g., Diazepam, 2 mg/kg, i.p.) 30 minutes before testing.

  • Test Procedure:

    • Place the mouse at the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using an overhead video camera connected to tracking software (e.g., Any-maze, EthoVision).

  • Data Analysis: Key parameters to quantify are:

    • Time spent in open arms vs. closed arms.

    • Number of entries into open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Interpretation: A significant increase in the percentage of time spent or entries into the open arms, without a significant change in total distance traveled, is indicative of an anxiolytic-like effect.[8][9]

Protocol: Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a widely used model to screen for antidepressant efficacy. It is based on the principle that rodents will adopt an immobile posture after initial escape-oriented behaviors. Antidepressant compounds prolong the latency to immobility and reduce the total duration of immobility.

Methodology:

  • Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Dosing: Administer the test compound, vehicle, or a positive control (e.g., Fluoxetine, 20 mg/kg, i.p.) 30-60 minutes before the test.

  • Test Procedure:

    • Gently place the mouse into the cylinder.

    • The test duration is 6 minutes. Behavior is typically scored during the final 4 minutes.

    • A trained observer, blind to the treatment groups, should score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the mean duration of immobility across all treatment groups using a one-way ANOVA followed by a post-hoc test.

  • Interpretation: A significant reduction in immobility time compared to the vehicle control group suggests an antidepressant-like effect.[1][3] It is crucial to run a separate locomotor activity test (e.g., Open Field Test) to rule out the possibility that the compound is a psychostimulant.

Protocol: Novel Object Recognition (NOR) for Cognitive Effects

The NOR test assesses recognition memory, which is dependent on the integrity of the hippocampus and prefrontal cortex. The test leverages the innate tendency of rodents to explore novel objects more than familiar ones.

Methodology:

  • Habituation Phase: On day 1, allow each mouse to freely explore an empty open-field arena (e.g., 40x40 cm) for 10 minutes to habituate to the environment.

  • Familiarization/Training Phase: On day 2, place two identical objects (A1 and A2) in the arena. Administer the test compound or vehicle 30 minutes prior to this phase. Allow the mouse to explore the objects for 10 minutes.

  • Test Phase (Retention): After a retention interval (e.g., 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object (A and B).

  • Data Analysis:

    • Record the time spent exploring each object (sniffing or touching with the nose/paws).

    • Calculate a Discrimination Index (DI): (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).

  • Interpretation: A DI significantly greater than zero indicates successful memory of the familiar object. Compounds that enhance cognition may increase the DI, while amnesic compounds may reduce it to near zero.[12][13]

Experimental Workflow & Data Integrity

A standardized workflow is paramount for minimizing variability and ensuring the trustworthiness of the data.

G A 1. Animal Acclimatization (7-14 days) B 2. Randomization & Group Assignment (Vehicle, Compound Doses, Positive Control) A->B C 3. Compound/Vehicle Administration (i.p. or p.o.) B->C D 4. Pre-Test Waiting Period (e.g., 30-60 minutes) C->D E 5. Behavioral Testing (e.g., EPM, FST, NOR) D->E F 6. Data Collection & Scoring (Automated tracking or blind manual scoring) E->F G 7. Statistical Analysis (ANOVA, t-test) F->G H 8. Interpretation & Conclusion G->H

Caption: Standardized workflow for a rodent behavioral pharmacology study.

To ensure the self-validating nature of these protocols, several practices are mandatory:

  • Blinding: The experimenter conducting the behavioral test and scoring the data must be blind to the treatment conditions.

  • Randomization: Animals must be randomly assigned to treatment groups to prevent selection bias.

  • Controls: Both negative (vehicle) and positive (a known active drug) controls must be included in every experiment to validate the assay's sensitivity and specificity.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?
  • Jeanblanc, J., et al. (2025, September 22). High dose of psilocybin induces acute behavioral changes without inducing conditioned place preference in Sprague-Dawley rats. PubMed.
  • Almeida, J. R. G. S., et al. (2021, March 5). Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. PubMed.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine.
  • Li, S., et al. (2007). Antidepressant-like effects of piperine and its derivative, antiepilepsirine. PubMed.
  • Wikipedia. (n.d.). Piperazine.
  • Martin, P. (1991). 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats. PubMed.
  • Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed.
  • Jeanblanc, J., et al. (2025, October 14). High dose of psilocybin induces acute behavioral changes without inducing conditioned place preference in Sprague-Dawley rats. ResearchGate.
  • Lucki, I., et al. (n.d.). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. PubMed.
  • Ataman Kimya. (n.d.). PIPERAZINES.
  • Kulkarni, S. K., et al. (2012). Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT(3) receptor antagonist: an investigation in behaviour-based rodent models of depression. PubMed.
  • Pérez-Vásquez, A., et al. (2024, May 9). Anxiolytic-Like and Antidepressant Effects of a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine Derivative. MDPI.
  • Satała, G., et al. (n.d.). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. PubMed.
  • Li, S., et al. (2019). Piperine attenuates cognitive impairment in an experimental mouse model of sporadic Alzheimer's disease. PubMed.
  • Ashrafpour, M., et al. (2021, January 15). The functional effects of piperine and piperine plus donepezil on hippocampal synaptic plasticity impairment in rat model of Alzheimer's disease. PubMed.
  • Ozkay, U. D., et al. (2012). Effect of benzothiazole/piperazine derivatives on intracerebroventricular streptozotocin-induced cognitive deficits. PubMed.
  • Pérez-Vásquez, A., et al. (2024, May 6). (PDF) Anxiolytic-Like and Antidepressant Effects of a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine Derivative. ResearchGate.
  • Pajouhesh, H., et al. (2020, October 14). 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine treatment after brain irradiation preserves cognitive function in mice. PubMed.
  • Kumar, A., et al. (n.d.). Anxiolytic-like effect of (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) in experimental mouse models of anxiety. PubMed.
  • Kumar, A., et al. (n.d.). Anxiolytic-like effect of (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) in experimental mouse models of anxiety. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions in the N-Arylation of Piperazine with Indane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of N-arylation reactions involving piperazine and indane derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving clean, high-yield synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This resource is structured as a series of questions and answers that directly address common issues encountered in the lab. We will delve into the mechanistic underpinnings of side reactions and provide field-proven strategies to mitigate them.

Q1: My reaction is producing a significant amount of bis-arylated piperazine, leading to low yields of my desired mono-arylated product. How can I improve selectivity?

A1: Understanding and Controlling Mono- vs. Bis-Arylation

The formation of N,N'bis-arylated piperazine is a common challenge stemming from the symmetrical nature of the piperazine ring, which possesses two reactive secondary amine sites with comparable nucleophilicity.[1][2] Controlling the stoichiometry is often the first, yet sometimes insufficient, step.

Root Causes & Mechanistic Insight:

  • Statistical Distribution: With a 1:1 stoichiometry of piperazine to the indane halide, a statistical mixture of unreacted piperazine, mono-arylated product, and bis-arylated product is often inevitable.

  • Relative Reactivity: The mono-arylated product, once formed, can sometimes be more soluble or possess electronic properties that make its remaining N-H bond competitive in reactivity with the starting piperazine.

Troubleshooting Protocol:

  • Stoichiometric Control (The First Line of Defense):

    • Use an Excess of Piperazine: Employing a significant excess of piperazine (3 to 5 equivalents) is the most straightforward strategy. This statistically favors the reaction of the indane derivative with an unreacted piperazine molecule over the mono-arylated product.[2] While effective, this approach necessitates a robust purification strategy to remove the excess piperazine.

    • Slow Addition of the Limiting Reagent: If using a smaller excess of piperazine, consider the slow addition of the indane halide to the reaction mixture. This maintains a high concentration of piperazine relative to the electrophile throughout the reaction, suppressing the second arylation.

  • Protecting Group Strategy (The Selective Approach):

    • Mono-Boc Protection: The use of mono-Boc-protected piperazine is a highly effective and widely adopted strategy. The tert-butoxycarbonyl (Boc) group deactivates one nitrogen atom, ensuring that arylation occurs selectively at the unprotected site.[3] The Boc group can then be readily removed under acidic conditions to yield the free secondary amine of the mono-arylated product.

    • Experimental Workflow for Mono-Boc Strategy:

      • Synthesize or procure N-Boc-piperazine.

      • Perform the Buchwald-Hartwig amination with your indane derivative under optimized conditions (see Q2 for catalyst and ligand selection).

      • After purification of the N-aryl-N'-Boc-piperazine, deprotect using a solution of HCl in a suitable solvent like dioxane or methanol, or with trifluoroacetic acid (TFA) in dichloromethane (DCM).

      • Neutralize and extract to isolate the final mono-arylated product.

  • Catalyst and Ligand Choice:

    • While less direct than stoichiometry or protecting groups, the steric bulk of the phosphine ligand on the palladium catalyst can sometimes influence selectivity. A very bulky ligand might preferentially couple with the less sterically hindered starting piperazine over the already substituted mono-aryl piperazine. Experimentation with ligands like XPhos or tBuXPhos may offer marginal improvements in selectivity.[4]

Data Summary: Strategies to Enhance Mono-Arylation Selectivity

StrategyKey PrincipleTypical ConditionsAdvantagesDisadvantages
Piperazine Excess Statistical probability3-5 eq. piperazineSimple, avoids protection/deprotection stepsRequires efficient purification to remove excess amine
Slow Addition Maintain high nucleophile concentrationAdd limiting reagent over 1-2 hoursCan improve selectivity with moderate excessMay require specialized equipment (syringe pump)
Mono-Boc Protection Site-selective blockingN-Boc-piperazine, then deprotection (e.g., HCl/dioxane)Excellent selectivity, clean reactionsAdds two steps to the synthetic sequence

Q2: I'm observing a significant amount of hydrodehalogenation, where my indane halide is being converted back to the parent indane. What is causing this, and how can I prevent it?

A2: Tackling the Hydrodehalogenation Side Reaction

Hydrodehalogenation is a competing pathway in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where the aryl halide is reduced to an arene.[5][6] This side reaction consumes your starting material and palladium catalyst, leading to lower yields of the desired N-arylated product.

Root Causes & Mechanistic Insight:

The primary culprit behind hydrodehalogenation is the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, but a prominent one is β-hydride elimination from the palladium-amido complex intermediate.[7] This is more common with primary amines but can also occur with secondary amines like piperazine, especially under certain conditions.

// Nodes A [label="L-Pd(0)"]; B [label="L-Pd(II)(Ar)(X)\n(Oxidative Addition)"]; C [label="L-Pd(II)(Ar)(Piperazinyl)\n(Amide Complex)"]; D [label="N-Aryl Piperazine\n(Desired Product)"]; E [label="\n(β-Hydride Elimination)"]; F [label="Ar-H (Indane)\n(Side Product)"]; G [label="Piperazine"]; H [label="Indane-X"]; I [label="Base"];

// Edges A -> B [label="+ Indane-X"]; B -> C [label="+ Piperazine\n- Base-H-X"]; C -> D [label="Reductive\nElimination\n(Productive Pathway)"]; D -> A [style=invis]; // To position A C -> E [label="β-Hydride Elimination\n(Unproductive Pathway)", color="#EA4335"]; E -> F [label="Reductive Elimination\nof Ar-H", color="#EA4335"]; F -> A [style=invis]; // To position A } }

Caption: Competing pathways in Buchwald-Hartwig amination.

Troubleshooting Protocol:

  • Ligand Selection is Critical:

    • Sterically Hindered Ligands: Employ bulky, electron-rich phosphine ligands. Ligands like Josiphos, BippyPhos, XPhos, or BrettPhos are designed to create a sterically crowded coordination sphere around the palladium center.[4][7] This steric bulk disfavors the conformation required for β-hydride elimination and promotes the desired C-N reductive elimination.[7]

    • Bidentate vs. Monodentate: Bidentate (two-coordination point) ligands like BINAP derivatives can sometimes offer more rigid control over the palladium geometry, potentially suppressing side reactions. However, modern, bulky monodentate ligands are often more effective for challenging couplings.

  • Base Selection and Strength:

    • Weaker Bases: While strong bases like sodium tert-butoxide (NaOtBu) are common and effective, they can sometimes promote side reactions.[1] If hydrodehalogenation is significant, consider switching to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). The choice of base can influence the rate of deprotonation of the amine versus other undesired pathways.[8]

    • Base Purity: Ensure the base is anhydrous and of high purity. The presence of hydroxide impurities can also lead to the formation of Pd-H species.

  • Solvent and Temperature Optimization:

    • Solvent Polarity: The reaction solvent can influence the stability of intermediates. Aprotic polar solvents like dioxane or toluene are standard.[1] Sometimes, switching to a more or less polar solvent can alter the reaction pathway.

    • Lowering Temperature: If kinetics allow, reducing the reaction temperature can sometimes favor the desired productive pathway over higher-activation-energy side reactions. Monitor the reaction progress carefully to ensure the coupling still proceeds at a reasonable rate.

  • Consider Bimetallic Systems:

    • Recent research has shown that bimetallic palladium-copper (Pd-Cu) nanocatalyst systems can suppress hydrodehalogenation.[6][9] The hypothesis is that copper-hydride species are formed in situ, which act as a sink for hydrides, preventing the palladium-hydride mediated side reaction.[6] While more advanced, this points to innovative strategies for mitigating this issue.

Q3: My reaction is sluggish or fails to go to completion, even with a good catalyst system. What factors could be inhibiting the reaction?

A3: Troubleshooting Stalled or Incomplete Reactions

A stalled N-arylation can be frustrating. The issue often lies in the subtle interplay between the catalyst's activity and the specific properties of your substrates.

Root Causes & Mechanistic Insight:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to oxidation or can form inactive aggregates.

  • Poor Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the indane halide to the Pd(0) center, can be slow, especially with electron-rich or sterically hindered indane chlorides.[10][11]

  • Substrate or Reagent Purity: Impurities in starting materials, solvents, or the base can poison the catalyst.

Troubleshooting Protocol:

  • Re-evaluate Your Catalyst System:

    • Aryl Halide Identity: The reactivity order for the indane halide is I > Br > Cl. If you are using an indane chloride, you will likely need a more active, state-of-the-art catalyst system. Consider using a palladium precatalyst (e.g., G3 or G4 palladacycles) with a bulky biarylphosphine ligand like XPhos, RuPhos, or BrettPhos.[4] These systems are designed to facilitate the challenging oxidative addition of aryl chlorides.

    • Ligand Choice for Steric Hindrance: If your indane derivative has significant steric bulk near the halide, this can impede oxidative addition. Using ligands with a larger "bite angle" or specific steric profiles can be beneficial.[12]

  • Ensure Rigorously Anhydrous and Inert Conditions:

    • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to atmospheric oxygen. Ensure your reaction is set up under a robust inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly before use (e.g., by sparging with argon or through freeze-pump-thaw cycles).

    • Water Content: Water can react with strong bases and interfere with the catalytic cycle. Use anhydrous solvents and dry your reagents thoroughly.

  • Check Reagent Quality:

    • Piperazine Purity: Piperazine can be hygroscopic and can absorb atmospheric CO₂ to form a carbonate salt. Use freshly opened or purified piperazine.

    • Indane Derivative Stability: Ensure your indane derivative is pure and has not degraded during storage.

  • Consider an Alternative Coupling Method:

    • Ullmann Condensation: For certain substrates, the copper-catalyzed Ullmann reaction might be a viable alternative to the palladium-catalyzed Buchwald-Hartwig amination.[13][14] The Ullmann coupling is often performed at higher temperatures and can be effective for electron-deficient aryl halides.[15][16] It typically involves a copper(I) salt (e.g., CuI) and often requires a ligand like a diamine.[15]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

// Nodes Start [label="Start: Prepare Reagents"]; Setup [label="Assemble Reaction Vessel\n(Schlenk tube/flask)"]; Charge [label="Charge with Indane Halide,\nPiperazine (or N-Boc-piperazine), & Base"]; Inert [label="Evacuate & Backfill\nwith Inert Gas (3x)"]; Solvent [label="Add Anhydrous,\nDegassed Solvent"]; Catalyst [label="Add Pd Catalyst/Ligand\n(or Precatalyst)"]; Heat [label="Heat to Reaction Temp\n(e.g., 80-110 °C)"]; Monitor [label="Monitor Progress\n(TLC, LC-MS)"]; Workup [label="Reaction Complete:\nCool, Dilute, & Wash"]; Purify [label="Purify by Column\nChromatography"]; End [label="Isolate Pure Product"];

// Edges Start -> Setup; Setup -> Charge; Charge -> Inert; Inert -> Solvent; Solvent -> Catalyst; Catalyst -> Heat; Heat -> Monitor; Monitor -> Workup [label="Completion"]; Monitor -> Heat [label="Incomplete", style=dashed]; Workup -> Purify; Purify -> End; } }

Caption: Step-by-step experimental workflow.

  • Preparation: In an oven-dried Schlenk tube, combine the indane halide (1.0 eq.), N-Boc-piperazine (1.2 eq.), and base (e.g., K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[3]

  • Solvent and Catalyst Addition: Add anhydrous, degassed toluene or dioxane via syringe. In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand if not using a pre-formed complex. Add the catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Available from: [Link]

  • Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099-4107. Available from: [Link]

  • (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source not available.
  • (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PMC. Available from: [Link]

  • (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available from: [Link]

  • (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available from: [Link]

  • (n.d.). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. RSC Publishing. Available from: [Link]

  • (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available from: [Link]

  • (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available from: [Link]

  • Brenner, E., Schneider, R., & Fort, Y. (2000). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. Tetrahedron Letters, 41(15), 2881–2884. Available from: [Link]

  • (2021). Recent Progress Concerning the N-Arylation of Indoles. PMC. Available from: [Link]

  • (2010). Palladium‐Catalyzed Arylation Reactions: A Mechanistic Perspective. Israel Journal of Chemistry, 50(5‐6), 630-651. Available from: [Link]

  • (n.d.). The general mechanism of the Pd-catalyzed N-arylation reaction. ResearchGate. Retrieved from: [Link]

  • (n.d.). The Ullmann type homocoupling reactions of halopyridines and side products. ResearchGate. Retrieved from: [Link]

  • (2010). Palladium‐Catalyzed Arylation Reactions: A Mechanistic Perspective. OUCI. Available from: [Link]

  • (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from: [Link]

  • (n.d.). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PMC. Available from: [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from: [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from: [Link]

  • (2005). Nitrogen-based ligands : synthesis, coordination chemistry and transition metal catalysis. Pure. Available from: [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved from: [Link]

Sources

optimizing recrystallization solvents for 1-(2,3-Dihydro-1H-inden-4-yl)piperazine purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the purification of 1-(2,3-Dihydro-1H-inden-4-yl)piperazine (Indanylpiperazine), a critical intermediate often used in the synthesis of dopamine partial agonists.[1][2]

The protocols below prioritize the Hydrochloride (HCl) Salt form, as the free base is prone to oxidation and often exists as an oil or low-melting solid, making high-purity isolation difficult without salt formation.

Part 1: Diagnostic & Strategy

Before beginning, identify your primary purification challenge using the decision matrix below.[3] This molecule possesses a lipophilic indane tail and a polar piperazine head, creating specific solubility windows.

SolventStrategy Start Identify Primary Impurity/Issue Regio Regioisomers (4-yl vs 5-yl mix) Start->Regio Color Color/Pd Catalyst (Dark/Brown) Start->Color Oil Oiling Out (No Crystals) Start->Oil Solv1 Solvent: Ethanol/Water (9:1) Slow Cooling required Regio->Solv1 High Selectivity Solv2 Add Activated Carbon (Darco KB-B) or Thiol-Silica Scavenger Color->Solv2 Adsorption Solv3 Switch to IPA/Water (10:1) + Seed Crystals at 50°C Oil->Solv3 Lower Solubility Solv2->Solv1 Proceed to Cryst.

Figure 1: Solvent Selection Decision Matrix based on impurity profile. Note that regioisomer separation requires high-dielectric protic solvents to maximize lattice energy differences.[1][2]

Part 2: Critical Parameters (The "Why")
1. The Salt Advantage

The free base of this compound is kinetically unstable and prone to forming N-oxide impurities.[1][2] Converting it to the Dihydrochloride or Monohydrochloride salt stabilizes the molecule and raises the melting point (>200°C), allowing for aggressive thermal recrystallization that would decompose the free base.

2. Regioisomer Rejection Mechanism

In the synthesis of 4-substituted indanes, the 5-substituted isomer is a common contaminant.[1]

  • The 4-isomer (Desired): More compact crystal lattice due to symmetry.[1][2]

  • The 5-isomer (Impurity): Disrupts packing.[1][2]

  • Solvent Choice: A protic solvent system (Ethanol/Water) utilizes the "Rule of 30" (dielectric constant ~25-30).[2] The 5-isomer, being slightly more soluble in this polarity due to exposed polar surface area, remains in the mother liquor while the 4-isomer crystallizes out.

3. Palladium Removal

If synthesized via Buchwald-Hartwig coupling, Pd residues are likely trapped in the crystal lattice. Standard recrystallization only removes ~30% of Pd. Hot filtration with activated carbon is mandatory before the cooling ramp.

Part 3: Standard Operating Procedure (SOP)

Objective: Purify this compound HCl to >99.5% HPLC purity.

Materials:
  • Crude Material: Indanylpiperazine HCl salt.[2]

  • Solvent A: Ethanol (200 proof or absolute).[2]

  • Solvent B: Deionized Water.[2]

  • Scavenger: Activated Charcoal (e.g., Norit or Darco) or Thiol-Silica (if Pd > 500 ppm).[1][2]

Protocol:
  • Dissolution (Reflux):

    • Charge crude solid into a flask equipped with a mechanical stirrer and reflux condenser.

    • Add Ethanol:Water (90:10 v/v) at a ratio of 10 mL per gram of solid.

    • Heat to reflux (approx. 78-80°C).[1][2] The solution should become clear. If not, add Solvent A in 1 mL/g increments until dissolved.

  • Purification (Hot Filtration):

    • Crucial Step: While at reflux, add Activated Charcoal (5 wt%) .

    • Stir at reflux for 15-30 minutes.

    • Filter hot through a pre-heated Celite pad to remove carbon/Pd.

    • Note: The filtrate must remain hot (>60°C) to prevent premature precipitation.

  • Crystallization (Controlled Cooling):

    • Transfer filtrate to a clean vessel.

    • Cool slowly to 55°C .

    • Seeding: At 50-55°C, add pure seed crystals (0.1 wt%). Do not skip this if you have a history of oiling out.

    • Hold temperature for 30 minutes to allow nucleation.[2]

    • Cool to 0-5°C over a period of 2-4 hours (approx 0.5°C/min).

  • Isolation:

    • Filter the white crystalline solid.[4]

    • Wash the cake with cold Ethanol (0°C) (2 x 1 mL/g).

    • Dry under vacuum at 45°C for 12 hours.[2]

Part 4: Troubleshooting Guide (FAQs)
Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

Diagnosis: This is common with aryl-piperazines.[1][2] It occurs when the solution enters the "metastable zone" too quickly, or the temperature is above the melting point of the solvated solid. Solution:

  • Reheat to dissolve the oil.

  • Increase Solvent Volume: Add 10-20% more Ethanol. High supersaturation favors oiling.[2]

  • Seed at Higher Temp: Add seed crystals at 60°C rather than 50°C.

  • Slower Ramp: Cool at 10°C per hour maximum.

Q2: I cannot remove the 5-isomer impurity. It persists at 2-3%.

Diagnosis: The solubility differential in pure Ethanol is insufficient.[2] Solution: Switch to Isopropanol (IPA) : Water (85:15) .[2] The lower solubility of the HCl salt in IPA compared to Ethanol forces a harder crash, but the higher water content keeps the more polar 5-isomer in solution.

  • Warning: Yield will decrease, but purity will increase.

Q3: The crystals are grey/brown even after charcoal treatment.

Diagnosis: Oxidation of the piperazine nitrogen (N-oxide formation) or fine Pd particles passing through the filter. Solution:

  • Use Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) instead of charcoal.[2] It binds Pd chemically.[2]

  • Perform the recrystallization under a Nitrogen atmosphere . Piperazines are sensitive to air oxidation at reflux temperatures.

Q4: What is the expected yield?

Benchmark:

  • First Crop: 75-85%[1][2]

  • Purity: >99.5% (a/a HPLC)

  • Pd Level: <20 ppm (with charcoal step)

Part 5: Comparative Solvent Data
Solvent SystemSolubility (Reflux)Solubility (0°C)Impurity RejectionRisk of Oiling
Ethanol : Water (9:1) HighLowExcellent Moderate
IPA : Water (9:1) ModerateVery LowGoodHigh
Methanol Very HighHighPoorLow
Acetonitrile LowInsolubleModerateLow
References
  • Otsuka Pharmaceutical Co., Ltd. (2006). Process for the preparation of piperazine-substituted benzoheterocycles. Patent WO2006112464A1.[2] (Describes the synthesis and purification of the homologous benzothiophene-piperazine intermediate). Link

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[2] (Authoritative source on salt selection and recrystallization of amine salts). Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889-900.[1][2] (Definitive guide on Pd removal from aryl-piperazines). Link[2]

  • PubChem. (2025).[2] 1-(2,3-dihydro-1H-inden-1-yl)piperazine Compound Summary. (Structural reference for indane-piperazine class). Link[2]

Sources

Technical Support Center: Resolving Peak Tailing in LC-MS Analysis of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. As a Senior Application Scientist, this guide is designed to provide you with a comprehensive, in-depth understanding of why piperazine-based compounds often exhibit peak tailing in Liquid Chromatography-Mass Spectrometry (LC-MS) and to offer robust, field-proven strategies to resolve it. We will move from foundational concepts to specific, actionable troubleshooting protocols.

Part 1: Foundational Understanding - The "Why" Behind the Tailing
Q1: Why are my piperazine-based compounds showing significant peak tailing in reversed-phase LC?

A1: The primary reason for peak tailing with piperazine and its derivatives is their basic nature, which leads to undesirable secondary interactions with the stationary phase.[1][2] Here's the underlying mechanism:

  • Analyte Chemistry: Piperazine is a diamine with two pKa values, approximately 5.4 and 9.7.[3][4] This means that across a typical reversed-phase pH range (pH 2-8), at least one of the nitrogen atoms will be protonated, carrying a positive charge. Substituted piperazines will have varying pKa values, but the fundamental basic character remains.[5][6]

  • Column Chemistry: Most reversed-phase columns are packed with silica particles that have been chemically modified (e.g., with C18 alkyl chains). However, the synthesis is never perfect, and residual silanol groups (Si-OH) remain on the silica surface.[7][8]

  • The Interaction: These residual silanol groups are acidic (pKa ≈ 3.5-4.5) and can become deprotonated (negatively charged, SiO⁻) at mobile phase pH values above ~3-4.[9][10] The positively charged piperazine analyte then undergoes a strong ionic interaction with these negatively charged silanol sites. This is a different, stronger retention mechanism than the intended hydrophobic (reversed-phase) interaction.[11][12] Because these silanol sites are non-uniformly distributed and can become overloaded, the analyte molecules that interact with them are released more slowly, resulting in a skewed or "tailing" peak.[2][12]

This detrimental secondary interaction is visualized below.

G cluster_0 Silica Surface cluster_1 Mobile Phase Silanol Deprotonated Silanol (SiO⁻) Piperazine Protonated Piperazine (Analyte⁺) Piperazine->Silanol Strong Ionic Interaction (Causes Tailing) G Start Peak Tailing Observed for Piperazine Compound Check_pH Is Mobile Phase pH < 3? Start->Check_pH Adjust_pH Action: Lower pH to 2.7-3.0 using 0.1% Formic Acid Check_pH->Adjust_pH No Check_Additive Is Tailing Still Present? Check_pH->Check_Additive Yes Adjust_pH->Check_Additive Add_Buffer Action: Add 5-10 mM Ammonium Formate to Mobile Phase Check_Additive->Add_Buffer Yes Success Peak Shape Acceptable Check_Additive->Success No Check_Column Is Tailing Still Present? Add_Buffer->Check_Column Evaluate_Column Action: Use a modern, end-capped C18 or a polar-embedded column Check_Column->Evaluate_Column Yes Check_Column->Success No Check_System Is Tailing Still Present? Evaluate_Column->Check_System System_Troubleshoot Action: Check for dead volume (fittings). Test for column overload. Check_System->System_Troubleshoot Yes Check_System->Success No System_Troubleshoot->Success

Caption: A systematic troubleshooting workflow for peak tailing.

Part 4: Experimental Protocols
Protocol 1: Mobile Phase pH Scouting Experiment

This protocol allows you to systematically determine the optimal mobile phase pH for your piperazine-based analyte.

Objective: To evaluate the effect of mobile phase pH on the peak shape and retention of the target analyte.

Materials:

  • LC-MS system

  • Analytical column (e.g., a modern, end-capped C18)

  • Mobile Phase A1: Water + 0.1% Formic Acid (pH ~2.7)

  • Mobile Phase A2: Water + 5 mM Ammonium Formate (unadjusted pH)

  • Mobile Phase A3: Water + 5 mM Ammonium Formate, adjusted to pH 4.5 with Formic Acid

  • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid

  • Your analyte sample, prepared in a weak solvent (e.g., 90:10 Water:Acetonitrile)

Methodology:

  • System Preparation: Equilibrate the column thoroughly with Mobile Phase A1/B for at least 20 column volumes.

  • Injection 1 (Low pH):

    • Run your standard gradient method using Mobile Phase A1 and B.

    • Observe the peak shape and retention time. This is your baseline for a low-pH separation where silanols are suppressed.

  • System Re-equilibration: Flush the system and equilibrate thoroughly with Mobile Phase A2/B.

  • Injection 2 (Mid pH - Unbuffered):

    • Run the same gradient using Mobile Phase A2 and B.

    • Observe the peak shape. You will likely see significant tailing as the pH is in the critical range for silanol deprotonation.

  • System Re-equilibration: Flush the system and equilibrate thoroughly with Mobile Phase A3/B.

  • Injection 3 (Mid pH - Buffered):

    • Run the same gradient using Mobile Phase A3 and B.

    • Compare the peak shape to Injection 2. The buffering capacity should provide some improvement, but it may not be perfect.

  • Data Analysis:

    • Compare the chromatograms from the three runs.

    • Measure the Asymmetry Factor (As) or Tailing Factor (Tf) for your analyte peak in each run. An ideal peak has a value of 1.0. Values >1.2 indicate tailing. [11] * The condition that provides a value closest to 1.0 with adequate retention is the optimal choice. For most piperazine compounds, this will be the low pH condition (Injection 1).

References
  • Phenomenex. (n.d.).
  • GMP Insiders. (n.d.).
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Chrom Tech, Inc. (2025, October 28).
  • Wikipedia. (n.d.). Piperazine.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • ResearchGate. (n.d.). pKa values of common substituted piperazines.
  • Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Moravek. (n.d.).
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography.
  • PubMed. (n.d.). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds.
  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing!
  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?
  • ACS Publications. (2009, July 15).
  • ResearchGate. (2018, July 27).
  • Agilent. (n.d.).
  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Crawford Scientific. (n.d.).
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Restek (YouTube). (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing!
  • Thermo Fisher Scientific. (n.d.). HILIC Troubleshooting.
  • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Shodex HPLC Columns. (n.d.).
  • Welch Materials. (2024, September 13).
  • Snyder, L. R., & Dolan, J. W. (n.d.).
  • Waters. (n.d.). Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows.
  • ResearchGate. (2021, January 15). What type of problem occurred when trifluoroacetic acid will be used in the mobile phase during LC-MS/MS analysis to identify petrochemical?
  • Spectroscopy. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • MicroSolv Technology Corporation. (2025, November 3). Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ.
  • Benchchem. (n.d.).
  • PMC. (2017, December 24). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents.
  • Sigma-Aldrich. (n.d.). Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS.
  • LCGC North America. (n.d.). HPLC Troubleshooting Guide.

Sources

Validation & Comparative

A Comparative Analysis of Receptor Binding Selectivity: 1-(2,3-Dihydro-1H-inden-4-yl)piperazine versus Buspirone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of neuropharmacology, the precise interaction between a ligand and its target receptors is a cornerstone of rational drug design. The selectivity of a compound for a specific receptor subtype over others dictates its therapeutic efficacy and its side-effect profile. This guide provides an in-depth comparison of the receptor binding selectivity of two arylpiperazine derivatives: the well-characterized anxiolytic agent, buspirone, and the less-studied compound, 1-(2,3-dihydro-1H-inden-4-yl)piperazine.

Buspirone is an established medication for generalized anxiety disorder, exerting its effects primarily through partial agonism at the serotonin 5-HT1A receptor.[1][2][3] Its clinical profile is distinguished from classic benzodiazepines by a lack of sedative, hypnotic, and muscle relaxant properties, and a lower potential for dependence.[2][4] This favorable profile is intrinsically linked to its unique binding signature across various neurotransmitter systems.

This guide will dissect the binding affinities of both compounds, present the experimental framework used to determine these properties, and explore the downstream signaling consequences of receptor engagement. The objective is to provide researchers and drug development professionals with a clear, data-driven comparison to inform future discovery efforts in serotonergic modulation.

Comparative Receptor Binding Profiles

The defining characteristic of a selective ligand is its differential affinity for various receptors. This is quantitatively expressed by the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity.

While extensive data is available for buspirone, publicly available, peer-reviewed binding data for this compound is limited. The following table compares the known binding affinities of buspirone with representative data for arylpiperazine derivatives at key neurological targets.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Receptor TargetBuspironeThis compound & AnalogsClass of Receptor
Serotonin 5-HT1A 4.8 - 8.3 [5]~1.2 - 21.3 *[6]Serotonin Receptor
Serotonin 5-HT2A Weak Affinity[3]High Affinity Possible (~13 nM)**[7]Serotonin Receptor
Serotonin 5-HT7 Lower Affinity[1]High Affinity Possible (~0.6-15 nM)***[8]Serotonin Receptor
Dopamine D2 ~29.6 [9]VariableDopamine Receptor
α2-Adrenergic Weak Affinity****VariableAdrenergic Receptor

*Data for N-substituted adamantane derivatives of arylpiperazine targeting 5-HT1A.[6] **Data for a 6-alkoxyisoindolin-1-one based arylpiperazine derivative.[7] ***Data for the arylpiperazine derivative LP-211.[8] ***The major metabolite of buspirone, 1-PP, is a potent α2-adrenergic receptor antagonist.[4]

Analysis of Selectivity:

  • Buspirone's primary target is unequivocally the 5-HT1A receptor , where it acts as a partial agonist.[1][10] Its affinity for the D2 dopamine receptor is moderate, and it acts as a weak antagonist, which may contribute to some of its side effects at higher doses.[1][3][9] Its interaction with other serotonin receptor subtypes is generally weak.[1] This focused action on the 5-HT1A receptor is why it is often termed "anxioselective".[4]

  • Arylpiperazine Derivatives , such as this compound, represent a versatile chemical scaffold. As shown in the representative data, derivatives can be synthesized to achieve high, nanomolar affinity for the 5-HT1A receptor.[6] However, the arylpiperazine moiety is also a common pharmacophore in ligands for other receptors, including 5-HT2A, 5-HT7, and dopamine receptors.[7][8] Therefore, without direct experimental data, one cannot assume the selectivity of this compound. Its indenyl group, compared to buspirone's complex azaspirodecanedione structure, would significantly alter its interaction with the binding pockets of these receptors.

Mechanistic Insights: The 5-HT1A Receptor Signaling Cascade

The therapeutic effects of buspirone are mediated by its partial agonism at 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/o proteins.[11] The activation of this pathway leads to a reduction in neuronal excitability.

Key Signaling Events:

  • Receptor Activation: Buspirone binds to the 5-HT1A receptor.

  • G-Protein Coupling: The activated receptor engages the heterotrimeric Gi/o protein, causing the dissociation of the Gαi and Gβγ subunits.

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12]

  • Ion Channel Modulation: The Gβγ subunit directly binds to and opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to an efflux of K+ ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal firing rate.[13][14]

G_protein_signaling cluster_membrane Cell Membrane cluster_intra Intracellular Space Buspirone Buspirone (Partial Agonist) Receptor 5-HT1A Receptor Buspirone->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits GIRK GIRK Channel G_protein->GIRK Gβγ opens cAMP cAMP ↓ AC->cAMP K_ion K+ Efflux GIRK->K_ion Hyperpolarization Hyperpolarization & Decreased Neuronal Firing K_ion->Hyperpolarization

Caption: Canonical 5-HT1A receptor signaling pathway.

Experimental Protocol: Radioligand Binding Assay

To empirically determine and compare the binding affinities (Ki) of compounds like buspirone and this compound, the competitive radioligand binding assay is the gold standard.[15] This method measures the ability of an unlabeled test compound to displace a radiolabeled ligand of known affinity from its receptor.

Objective: To determine the IC50 (concentration of test compound that displaces 50% of the radioligand) and subsequently calculate the Ki for the test compound at a specific receptor.

Materials:

  • Receptor Source: Cell membrane homogenates from cells stably expressing the human receptor of interest (e.g., 5-HT1A).[16]

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]8-OH-DPAT for 5-HT1A).

  • Test Compounds: Buspirone and this compound, serially diluted.

  • Non-specific Agent: A high concentration of an unlabeled ligand (e.g., serotonin) to determine non-specific binding.[5]

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).[5]

  • Filtration Apparatus: A 96-well cell harvester and glass fiber filters.[15][16]

  • Scintillation Counter: To measure radioactivity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Cultured cells expressing the target receptor are harvested and homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined via a BCA or similar assay.[16]

    • Causality: This step isolates the receptor-containing membranes from other cellular components that could interfere with the assay.

  • Assay Plate Setup:

    • In a 96-well plate, add assay buffer to all wells.

    • Add serial dilutions of the test compound (e.g., buspirone) to designated wells.

    • Add the non-specific agent (for determining non-specific binding) to its designated wells.

    • Add buffer only to "total binding" wells.

  • Incubation:

    • Add the radioligand at a fixed concentration (typically at or below its Kd) to all wells.

    • Add the prepared membrane homogenate to all wells to initiate the binding reaction. The final volume is typically 200-250 µL.[16]

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 27-37°C) to allow the binding to reach equilibrium.[5][16]

    • Causality: Incubation allows the competitive binding between the radioligand and the test compound to reach a steady state, which is essential for accurate measurement.

  • Filtration and Washing:

    • The reaction is terminated by rapid vacuum filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[16]

    • The filters are immediately washed multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.

    • Causality: Rapid filtration and cold washing minimize the dissociation of the radioligand from the receptor while effectively removing unbound radioactivity.

  • Quantification:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity trapped on each filter is measured using a scintillation counter, yielding counts per minute (CPM).[16]

  • Data Analysis:

    • The CPM data is used to plot a displacement curve (percent specific binding vs. log concentration of the test compound).

    • Non-linear regression analysis is used to fit the curve and determine the IC50 value.

    • The Ki is calculated from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

workflow start Start prep 1. Receptor Membrane Preparation start->prep plate 2. Set up 96-Well Plate (Test Compound, Radioligand, Controls) prep->plate incubate 3. Add Membranes & Incubate to Equilibrium plate->incubate filter 4. Rapid Vacuum Filtration (Separates Bound from Free) incubate->filter count 5. Scintillation Counting (Quantify Bound Radioactivity) filter->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Discussion and Implications

The comparison between buspirone and the broader class of arylpiperazines highlights a critical principle in drug development: subtle changes in chemical structure can dramatically alter binding selectivity and, consequently, pharmacological function.

Buspirone's selectivity for the 5-HT1A receptor is the key to its clinical utility as a non-sedating anxiolytic. Its weaker affinity for D2 receptors is a tolerated liability. For a novel compound like this compound, a full binding panel analysis using the protocol described above would be essential to establish its therapeutic potential. If it demonstrates high affinity and selectivity for the 5-HT1A receptor, similar to buspirone but with even lower affinity for D2 or other off-targets, it could represent an improved therapeutic agent with a wider therapeutic window. Conversely, if it displays high affinity for multiple receptors (e.g., 5-HT1A, 5-HT2A, and D2), it would be classified as a "dirty drug," potentially leading to a complex side-effect profile but also opening possibilities for polypharmacological approaches to treating complex disorders like schizophrenia or depression.

Conclusion

While buspirone presents a well-defined case of a selective 5-HT1A partial agonist, the binding profile of this compound remains to be fully elucidated in publicly accessible literature. The arylpiperazine scaffold is known for its promiscuity, and its derivatization can yield compounds with high affinity for a range of monoamine receptors. The robust and reliable methodology of competitive radioligand binding assays provides the essential toolkit for characterizing the selectivity of such novel compounds. A thorough understanding of a compound's binding signature is the foundational step in predicting its clinical behavior and is indispensable for the advancement of targeted neuropharmacology.

References

  • Wikipedia. Buspirone. [Link]

  • Taylor, D. P., Eison, M. S., Riblet, L. A., & VanderMaelen, C. P. (1985). Buspirone: review of its pharmacology and current perspectives on its mechanism of action. PubMed. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action for Buspirone (buspirone)? [Link]

  • Loane, C., & Politis, M. (2012). Buspirone: what is it all about?. StatPearls. [Link]

  • PsychDB. (2026). Buspirone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. PMC. [Link]

  • Goa, K. L., & Ward, A. (1988). Buspirone: an update on a unique anxiolytic agent. PubMed. [Link]

  • GoodRx. (2023). How Does Buspirone Work?. [Link]

  • Frontiers. (2018). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. [Link]

  • ResearchGate. (2024). Neuronal signaling of the 5-HT1A autoreceptor. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. buspirone | Ligand page. [Link]

  • NCBI. (2012). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. [Link]

  • U.S. Food and Drug Administration. BuSpar Label. [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. PubMed. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. buspirone | Ligand Activity Charts. [Link]

  • Carbone, C., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. PubMed. [Link]

  • ResearchGate. Radioligand displacement and functional assays of fragment ligands. [Link]

  • Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Vilaró, M. T., et al. (2014). The arylpiperazine derivatives... exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. PMC. [Link]

  • BindingDB. Search Results for BDBM709667. [Link]

  • BindingDB. Ki Summary for BDBM50327615. [Link]

  • Tsolaki, O., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl) Adamantane Derivatives. MDPI. [Link]

  • Abdykarim, A., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PMC. [Link]

  • Armstrong, C., et al. (2026). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6... PMC. [Link]

  • ResearchGate. (2026). Conformational Analysis and DFT Investigations of 1-(4-Fluorophenyl)Piperazine... [Link]

  • Al-Ostath, A. I., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid... NIH. [Link]

  • MDPI. (2022). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors... [Link]

Sources

benchmark comparison of 5-HT1A agonist activity for indanyl piperazine ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes a performance benchmark for indanyl piperazine ligands , specifically focusing on S 14506 as the high-efficacy prototype for the 5-HT1A receptor. Unlike the classic tetralin-based agonist 8-OH-DPAT , which exhibits preferential binding to G-protein-coupled receptors, S 14506 demonstrates an atypical, high-affinity profile for both coupled and uncoupled receptor states. This guide provides comparative


 and 

efficacy data, detailed signaling pathways, and validated experimental protocols for researchers characterizing novel serotonergic ligands.
Mechanistic Grounding: The 5-HT1A Signaling Cascade

To accurately benchmark agonist activity, one must first visualize the downstream effects of 5-HT1A activation. The 5-HT1A receptor is a G-protein-coupled receptor (GPCR) that preferentially couples to


 proteins.

Key Signaling Events:

  • Inhibition of Adenylyl Cyclase (AC): Reduction in cAMP levels.

  • GIRK Channel Activation:

    
     subunits open G-protein-gated inwardly rectifying potassium channels, causing hyperpolarization.
    
  • Desensitization: Recruitment of

    
    -arrestin leading to receptor internalization.
    

G Ligand Indanyl Piperazine (S 14506) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Ki ~0.8 nM) GProtein Gi/o Heterotrimer (Dissociation) Receptor->GProtein Activation AC Adenylyl Cyclase (Inhibition) GProtein->AC Gαi Subunit GIRK GIRK Channels (Activation/Efflux) GProtein->GIRK Gβγ Subunit cAMP cAMP Levels (Decrease) AC->cAMP Hyperpol Membrane Hyperpolarization GIRK->Hyperpol

Figure 1: The 5-HT1A signal transduction pathway. Indanyl piperazines drive Gi/o-mediated inhibition of cAMP and membrane hyperpolarization.

Comparative Benchmarking: Affinity & Efficacy

The following data synthesizes results from radioligand binding assays (using


 or 

) and functional

assays.
Table 1: Binding Affinity (

) Comparison

S 14506 (1-[2-(4-fluorobenzoylamino)ethyl]-4-(7-methoxy-1-indan-yl)piperazine) serves as the indanyl piperazine standard.

CompoundChemical Class

(nM) [h5-HT1A]
Selectivity Profile
S 14506 Indanyl Piperazine0.79 ± 0.15 >100x vs D2,

1
S 14671 Naphthyl Piperazine0.20 ± 0.05 High affinity, similar efficacy
8-OH-DPAT Aminotetralin1.0 - 1.5Prototype full agonist
Buspirone Azapirone15 - 30Partial agonist
WAY-100635 Arylpiperazine0.2 - 0.4Silent Antagonist
Table 2: Functional Efficacy (

Binding)

Efficacy (


) is expressed as a percentage of the maximal response elicited by the endogenous ligand Serotonin (5-HT).
CompoundIntrinsic Activity (

)

Classification
5-HT (Serotonin) 100%8.2Endogenous Agonist
S 14506 95 - 100% 8.9 Full Agonist (High Potency)
8-OH-DPAT 85 - 90%8.4Full Agonist
Buspirone 40 - 60%7.1Partial Agonist
WAY-100635 < 5%N/AAntagonist

Expert Insight: S 14506 is unique because it displays high affinity for both the G-protein-coupled (high affinity) and uncoupled (low affinity) states of the receptor. In contrast, 8-OH-DPAT binds preferentially to the coupled state.[1] This makes S 14506 a more robust radioligand for quantifying total receptor density (


) in tissues with varying G-protein coupling efficiency.
Experimental Protocol: Functional Assay

To replicate the efficacy data for indanyl piperazines, use the following self-validating protocol. This assay measures the exchange of GDP for


 on the G

subunit, the earliest measurable functional event.[2]
Reagents & Buffer Composition
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
    
  • GDP (Critical): 10–30

    
     (Must be optimized; excess GDP reduces basal noise but lowers signal).
    
  • Radioligand:

    
     (approx.[3][4][5][6] 0.1 nM final concentration).
    
Step-by-Step Workflow
  • Membrane Preparation:

    • Harvest HEK-293 cells expressing h5-HT1A or rat hippocampal tissue.

    • Homogenize in ice-cold Tris buffer and centrifuge (40,000 x g, 20 min). Resuspend pellet to protein conc of ~10

      
      /well.
      
  • Pre-Incubation (GDP Loading):

    • Incubate membranes with GDP (10

      
      )  for 20 minutes at 25°C. This ensures G-proteins are in the inactive (GDP-bound) state before agonist addition.
      
  • Agonist Stimulation:

    • Add test ligand (S 14506, 10 pM – 10

      
      ) and 
      
      
      
      (0.1 nM).
    • Control: Define Non-Specific Binding (NSB) using 10

      
       unlabeled GTP
      
      
      
      S.
    • Basal: Buffer + GDP +

      
       (no agonist).
      
  • Incubation:

    • Incubate for 60 minutes at 30°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (presoaked in water).

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Liquid scintillation counting.

AssayWorkflow Step1 Membrane Prep (h5-HT1A) Step2 GDP Loading (10 µM, 20 min) Step1->Step2 Step3 Ligand Addition (S 14506 + 35S-GTPγS) Step2->Step3 Step4 Incubation (60 min @ 30°C) Step3->Step4 Step5 Filtration & Wash (GF/B Filters) Step4->Step5 Step6 Scintillation Counting Step5->Step6

Figure 2: Workflow for the [35S]GTPγS binding assay. GDP loading (Step 2) is the critical control point for signal-to-noise ratio.

Structural Insights (SAR)

The potency of S 14506 stems from the indanyl piperazine scaffold.

  • N1-Substituent: The 4-fluorobenzoylamino-ethyl chain provides optimal spacing for the secondary binding pocket.

  • Indanyl Moiety: The 7-methoxy-1-indanyl group creates a rigid, hydrophobic interaction that locks the receptor in an active conformation more effectively than the flexible naphthyl group of S 14671, though both are potent.

  • Piperazine Core: Acts as the protonated anchor interacting with Asp116 (in TM3) of the receptor.

References
  • Millan, M. J., et al. (1993). "S 14506: A novel, high-efficacy 5-HT1A agonist." European Journal of Pharmacology.

  • Assié, M. B., et al. (1999). "Correlation between low/high affinity ratios for 5-HT1A receptors and intrinsic activity." European Journal of Pharmacology.

  • Lu, S., et al. (2010).[7] "Evaluation of [11C]S14506 and [18F]S14506 in rat and monkey as agonist PET radioligands." Current Radiopharmaceuticals.

  • Strange, P. G. (2010). "Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy." British Journal of Pharmacology.

Sources

distinguishing 1-(2,3-Dihydro-1H-inden-4-yl)piperazine from structural isomers using IR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical methodology for distinguishing 1-(2,3-Dihydro-1H-inden-4-yl)piperazine from its structural isomers using Infrared (IR) Spectroscopy.

Part 1: Executive Summary & Structural Context

This compound is a pharmacologically relevant arylpiperazine scaffold, often explored in neuroscience for its affinity to serotonin and dopamine receptors. In synthetic pathways, particularly those involving nucleophilic aromatic substitution or Buchwald-Hartwig coupling on dihalo-indanes, the formation of regioisomers is a critical quality control challenge.

The two primary isomers requiring differentiation are:

  • Target: 4-yl Isomer (Piperazine at the ortho-like position relative to the ring fusion).

  • Impurity: 5-yl Isomer (Piperazine at the meta-like position relative to the ring fusion).

While Mass Spectrometry (MS) often fails to distinguish these regioisomers due to identical fragmentation patterns (m/z 202 parent ion), IR Spectroscopy provides a definitive fingerprint based on the out-of-plane (OOP) bending vibrations of the aromatic hydrogens.

Part 2: Theoretical Basis – The "Substitution Pattern" Rule[1]

The differentiation relies on the number of adjacent hydrogen atoms on the aromatic ring. The indane system is effectively a benzene ring fused to a cyclopentane ring.

The Target: 4-Substituted Indane
  • Structure: The piperazine is at position 4.

  • Hydrogen Arrangement: Hydrogens are located at positions 5, 6, and 7.

  • Pattern: These are three adjacent hydrogens .

  • IR Classification: Corresponds to a 1,2,3-trisubstituted benzene pattern.

  • Key Vibrations: Strong OOP bending bands typically appear at 780–760 cm⁻¹ and 745–705 cm⁻¹ .

The Isomer: 5-Substituted Indane
  • Structure: The piperazine is at position 5.

  • Hydrogen Arrangement: Hydrogens are at positions 4, 6, and 7.

    • H at C4 is isolated (between the ring fusion and the piperazine).

    • H at C6 and C7 are two adjacent hydrogens .

  • IR Classification: Corresponds to a 1,2,4-trisubstituted benzene pattern.[1]

  • Key Vibrations:

    • Isolated H: Medium/Weak band at 890–860 cm⁻¹ .

    • Two Adjacent H's: Strong band at 860–800 cm⁻¹ .

Part 3: Comparative Data Analysis

The following table summarizes the diagnostic bands required for identification.

Spectral FeatureTarget: 4-yl Isomer (1,2,3-Pattern)Impurity: 5-yl Isomer (1,2,4-Pattern)Positional Isomer: 1-yl (Aliphatic)*
Aromatic OOP Bending Strong bands at ~770 & ~710 cm⁻¹ Strong band at ~820 cm⁻¹; Med band at ~880 cm⁻¹ Standard monosubstituted benzene pattern (~750 & 690 cm⁻¹)
C-N Stretch Aryl-Amine (~1250–1340 cm⁻¹) Aryl-Amine (~1250–1340 cm⁻¹) Aliphatic Amine (~1020–1220 cm⁻¹)
N-H Stretch Single band ~3300–3500 cm⁻¹ (if secondary amine)Single band ~3300–3500 cm⁻¹Single band ~3300–3500 cm⁻¹
Aromatic C=C Pair of bands 1600 & 1475 cm⁻¹Pair of bands 1600 & 1475 cm⁻¹Pair of bands 1600 & 1475 cm⁻¹

*Note: The 1-yl isomer involves attachment to the cyclopentyl ring, breaking the conjugation between the nitrogen and the benzene ring. This is easily ruled out by the lack of Aryl-N stretching character.

Part 4: Experimental Protocol

Objective: Obtain high-resolution spectra to resolve the fingerprint region (600–900 cm⁻¹).

Method: Attenuated Total Reflectance (ATR-FTIR)

Recommended for both oil (free base) and solid (hydrochloride salt) forms due to minimal sample prep and ease of cleaning.

  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 scans (minimum) to reduce signal-to-noise ratio.

    • Range: 4000–600 cm⁻¹.

  • Sample Preparation:

    • Liquids/Oils: Place 1 drop (~10 µL) directly onto the crystal center. Ensure full contact with the evanescent wave.

    • Solids: Place ~2-5 mg of powder on the crystal. Apply pressure using the anvil clamp until the force gauge indicates optimal contact. Note: Over-tightening can damage softer crystals like ZnSe.

  • Background Collection:

    • Collect an air background immediately prior to sampling to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor.

  • Data Processing:

    • Apply Baseline Correction if the baseline drifts due to scattering.

    • Normalize the spectrum (0–1 absorbance) for easy comparison against reference libraries.

    • Peak Picking: Set threshold to detect peaks in the 600–900 cm⁻¹ region.

Part 5: Decision Logic & Workflow

The following diagram illustrates the logical flow for identifying the specific isomer based on the spectral data collected.

IR_Identification_Workflow Start Acquire FTIR Spectrum (4000 - 600 cm⁻¹) CheckCN Check C-N Stretch Region (1250 - 1350 cm⁻¹) Start->CheckCN IsAryl Strong Aryl-N Band Present? CheckCN->IsAryl CheckOOP Analyze OOP Region (600 - 900 cm⁻¹) IsAryl->CheckOOP Yes (Strong) Isomer1yl Identify: 1-yl Isomer (Aliphatic Attachment) IsAryl->Isomer1yl No (Weak/Shifted) PatternCheck Determine Substitution Pattern CheckOOP->PatternCheck Target4yl CONFIRMED: 4-yl Isomer (1,2,3-Trisubstituted) Peaks: ~770 & 710 cm⁻¹ PatternCheck->Target4yl 3 Adjacent H's Impurity5yl Identify: 5-yl Isomer (1,2,4-Trisubstituted) Peaks: ~820 & 880 cm⁻¹ PatternCheck->Impurity5yl 2 Adj + 1 Iso H

Figure 1: Decision tree for differentiating indane-piperazine isomers based on IR spectral features.

References

  • Regioisomeric Differenti

    • Title: Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies.[2]

    • Source: N
    • URL:[Link]

  • IR Spectroscopy of Arom

    • Title: Spectroscopy of Arom
    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Distinguishing Substitution P

    • Title: Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings
    • Source: Spectroscopy Online
    • URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2,3-Dihydro-1H-inden-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-(2,3-Dihydro-1H-inden-4-yl)piperazine Audience: Researchers, scientists, and drug development professionals. Format: Operational Technical Guide.

Executive Safety Summary: The "Invisible" Risk

This compound (often an intermediate in the synthesis of serotonin modulators like Brexpiprazole) presents a dual-threat profile that is frequently underestimated in research settings.

While many researchers focus on its potential pharmacological potency (CNS activity), the immediate physical hazard lies in the piperazine moiety . Piperazine derivatives are notorious respiratory sensitizers and corrosives . A minor exposure today can prime the immune system for a career-ending anaphylactic reaction years later.

Core Safety Directive: Treat this substance as a High-Potency Sensitizer (HPS) and a Corrosive Solid . Do not handle on an open bench.

Risk Profiling & Hazard Identification

Derived from Structure-Activity Relationships (SAR) of aryl-piperazines and indane derivatives.

Hazard ClassGHS Classification (Conservative)Operational Implication
Respiratory Sensitization Category 1 (Danger)Critical Risk. Inhalation of dust may cause asthma-like symptoms or anaphylaxis.
Skin Corrosion/Irritation Category 1B or 2Basic nitrogen of the piperazine ring can cause chemical burns or severe dermatitis.
Acute Toxicity Category 3 or 4 (Oral)CNS active. Accidental ingestion or mucous membrane absorption can lead to serotonergic effects.
Physical State Solid (Powder/Crystal)High potential for aerosolization during weighing and transfer.
PPE Matrix: Task-Based Protection

Do not rely on a "one-size-fits-all" approach. Scale your PPE to the energy and potential for aerosol generation of the task.

Task Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Solubilized Handling (< 100 mg, in closed vials)Fume Hood (Sash at working height). No respirator needed if inside hood.Single Nitrile Gloves (Min thickness: 0.11 mm)Change every 60 mins.Safety Glasses with side shields.Standard Lab Coat (Cotton/Poly).
Solid Weighing / Transfer (Open container work)Fume Hood REQUIRED.Backup: N95 or P100 respirator if hood airflow is variable.Double Nitrile Gloves Outer: Standard NitrileInner: Long-cuff Nitrile (taped to sleeve).Chemical Goggles (Vented).Face shield if >1g.Lab Coat + Tyvek Sleeve Covers (Disposable).
Spill Cleanup (Powder spill outside hood)PAPR (Powered Air Purifying Respirator) or Full-Face P100 Mask .Double Nitrile (0.5 mm or greater) or Butyl Rubber.Full Face Shield (integrated with mask).Tyvek Coverall (Type 5/6) + Shoe Covers.
Engineering Controls & Workflow Logic

The hierarchy of control dictates that PPE is the last line of defense. The primary barrier is the engineering control (Fume Hood/Glove Box).

Workflow Visualization

The following diagram illustrates the mandatory "Chain of Custody" for the chemical to prevent contamination.

HandlingProtocol cluster_containment High Containment Zone (Negative Pressure) Storage Storage (4°C, Desiccated) Weighing Weighing Station (Fume Hood / Balance Enclosure) Storage->Weighing Transport in Secondary Container Solubilization Solubilization (Add Solvent IMMEDIATELY) Weighing->Solubilization Solid Transfer (Static Control) Waste Waste Disposal (Segregated) Weighing->Waste Contaminated Consumables Experiment Experimental Use (Closed System/Plate) Solubilization->Experiment Liquid Transfer Experiment->Waste Quench & Dispose

Figure 1: Operational workflow emphasizing containment during the solid-to-liquid transition phase.

Step-by-Step Handling Protocol
Phase A: Preparation
  • Static Control: Piperazine derivatives are often static-prone. Use an anti-static gun or ionizer bar in the weighing hood to prevent "flying powder."

  • Surface Protection: Line the fume hood work surface with a plastic-backed absorbent pad (absorbent side up) to capture micro-spills.

  • Deactivation Solution: Prepare a spray bottle of 10% Acetic Acid (for neutralization of the basic amine) or a surfactant-based cleaner.

Phase B: Weighing & Solubilization (Critical Step)

This is the highest risk moment for inhalation exposure.

  • Double Glove: Put on inner gloves (taped to lab coat) and outer gloves.

  • Open Slowly: Open the source vial inside the hood. Do not remove the cap outside.

  • Weigh: Transfer solid to a pre-tared vial.

  • Wet Down: Immediately add the solvent (e.g., DMSO, Methanol) to the weighed solid before removing it from the balance area. Never transport dry powder across the lab.

  • Seal: Cap the solution vial tightly and wipe the exterior with a Kimwipe dampened in methanol.

Phase C: Decontamination
  • Wipe Down: Wipe the balance and surrounding area with the 10% Acetic Acid solution (neutralizes the base), followed by water.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Emergency Response & Disposal
Spill Response (Solid Powder)

If >50 mg is spilled outside the hood:

  • Evacuate the immediate area for 15 minutes to allow aerosols to settle.

  • Don PPE: Full-face respirator (P100) and Tyvek suit.

  • Cover: Gently cover the spill with paper towels dampened with 10% Acetic Acid (to prevent dust generation and neutralize).

  • Scoop: Lift the towels and debris into a hazardous waste bag.

  • Wash: Clean the area with soap and water x3.

Waste Disposal Classification

Segregate waste streams to prevent dangerous reactions (e.g., mixing with strong oxidizers).

Waste StreamCompositionDisposal Tag
Solid Waste Contaminated gloves, weigh boats, paper towels."Hazardous Debris: Toxic/Corrosive"
Liquid Waste (A) Compound dissolved in DMSO/Methanol."Organic Solvent + Toxic"
Liquid Waste (B) Aqueous wash solutions (Acidified)."Aqueous Waste (Trace Organics)"

Note: Do not mix with Nitric Acid or strong oxidizers, as piperazines can form explosive nitro-compounds.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine. (General hazards of the piperazine class).[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1-phenylpiperazine (Structural analog for hazard estimation). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.